molecular formula C8H6BrNO2 B12272958 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Cat. No.: B12272958
M. Wt: 228.04 g/mol
InChI Key: VFWFFQNTVQTDIU-UHFFFAOYSA-N
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Description

2-Bromo-3-hydroxy-4-methoxy-benzonitrile (CAS 850856-57-4) is a high-purity benzonitrile derivative of interest in chemical and pharmaceutical research. This multifunctional scaffold is supplied as a solid and is characterized by its molecular formula of C8H6BrNO2 and a molecular weight of 228.04 g/mol . The presence of bromine and hydroxyl groups on the aromatic ring makes it a versatile synthetic intermediate, particularly useful for metal-catalyzed cross-coupling reactions and as a building block for the synthesis of more complex organic molecules and potential drug candidates. Similar chemical structures are commonly investigated for their utility in developing compounds with biological activity. Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are essential. Consult the safety data sheet for specific hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

2-bromo-3-hydroxy-4-methoxybenzonitrile

InChI

InChI=1S/C8H6BrNO2/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,11H,1H3

InChI Key

VFWFFQNTVQTDIU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)Br)O

Origin of Product

United States
Foundational & Exploratory

What are the physical and chemical properties of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (CAS No: 850856-57-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes available data to offer insights into the molecule's synthesis, characterization, reactivity, and safe handling. As a multifunctional benzonitrile derivative, this compound serves as a versatile building block in medicinal chemistry and materials science, particularly for constructing more complex molecular architectures through metal-catalyzed cross-coupling reactions. This guide consolidates theoretical predictions with experimental data from closely related analogues to provide a robust scientific resource.

Molecular and Physicochemical Profile

2-Bromo-3-hydroxy-4-methoxy-benzonitrile is a high-purity synthetic intermediate characterized by a substituted aromatic ring containing four distinct functional groups: a bromo, a hydroxyl, a methoxy, and a nitrile moiety.[1] This unique arrangement of electron-withdrawing (bromo, nitrile) and electron-donating (hydroxyl, methoxy) groups imparts a distinct reactivity profile, making it a valuable scaffold in synthetic chemistry.[1]

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. It is supplied as a solid for research purposes.[1] While specific experimental data for properties like melting point and solubility are not widely published, values from structurally similar compounds are provided for estimation.

PropertyValueSource
IUPAC Name 2-bromo-3-hydroxy-4-methoxybenzonitrile[1]
CAS Number 850856-57-4[1]
Molecular Formula C₈H₆BrNO₂[1]
Molecular Weight 228.04 g/mol [1]
Physical Form Solid[1]
Melting Point Not available. (For comparison, the precursor 2-Bromo-3-hydroxy-4-methoxybenzaldehyde melts at 202-207 °C)
Boiling Point Not available.
Solubility Insoluble in water. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.[2]
Canonical SMILES COC1=C(C(=C(C=C1)C#N)Br)O[1]
InChI Key VFWFFQNTVQTDIU-UHFFFAOYSA-N[1]
Molecular Structure

The structure of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile is presented below.

Caption: 2D structure of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.

Proposed Synthesis and Purification

A robust and logical synthetic route to 2-Bromo-3-hydroxy-4-methoxy-benzonitrile can be proposed starting from the commercially available material 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The pathway involves two key transformations: regioselective bromination of the aromatic ring, followed by conversion of the aldehyde functional group to a nitrile.

G start Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) step1 Step 1: Electrophilic Bromination start->step1  Br₂,  Chloroform, 0°C intermediate 2-Bromo-3-hydroxy-4-methoxybenzaldehyde step1->intermediate step2 Step 2: Nitrile Formation intermediate->step2  e.g., Hydroxylamine-HCl,  then Acetic Anhydride product 2-Bromo-3-hydroxy-4-methoxy-benzonitrile step2->product purification Purification (Column Chromatography) product->purification

Caption: Proposed two-step synthesis workflow.

Experimental Protocol: Synthesis

Expertise & Causality: This protocol is based on established chemical transformations. The bromination of isovanillin is a known procedure.[3] The choice of a non-polar solvent like chloroform at low temperature is critical for controlling the regioselectivity of the electrophilic aromatic substitution, directing the bromine to the position ortho to the powerful activating hydroxyl group. The subsequent conversion of the aldehyde to a nitrile via an oxime intermediate is a standard, high-yielding method.

PART 1: Synthesis of 2-Bromo-3-hydroxy-4-methoxybenzaldehyde [3]

  • Reaction Setup: Suspend isovanillin (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the suspension to 0 °C using an ice bath.

    • Rationale: Low temperature is used to control the reaction rate and minimize side-product formation.

  • Bromine Addition: Dissolve bromine (1.0 eq) in chloroform and add it dropwise to the cooled suspension over 30-60 minutes with vigorous stirring. The reaction mixture will typically change color.

    • Rationale: Slow addition of the electrophile (bromine) prevents localized high concentrations, enhancing regioselectivity.

  • Quenching and Workup: After the addition is complete, allow the reaction to stir for an additional hour at 0 °C. Quench the reaction by carefully adding water.

  • Isolation: The product, 2-bromo-3-hydroxy-4-methoxybenzaldehyde, often precipitates from the reaction mixture and can be collected by filtration. Wash the solid with cold water and a small amount of cold chloroform to remove impurities. The reported melting point is 197-203 °C.[3]

PART 2: Synthesis of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

  • Oxime Formation: To a solution of the aldehyde from Part 1 in a suitable solvent (e.g., ethanol or pyridine), add hydroxylamine hydrochloride (approx. 1.1-1.2 eq) and a base (e.g., sodium acetate or pyridine) if necessary. Heat the mixture under reflux until TLC analysis indicates complete consumption of the starting aldehyde.

    • Rationale: This step converts the aldehyde to the corresponding aldoxime, a stable intermediate.

  • Dehydration to Nitrile: Cool the reaction mixture. The dehydration of the oxime to the nitrile can be achieved by adding a dehydrating agent, such as acetic anhydride or thionyl chloride, and heating.

    • Rationale: Acetic anhydride is a common and effective reagent for this transformation, proceeding through an acetylated oxime intermediate which readily eliminates acetic acid to form the nitrile.

  • Workup and Isolation: After the reaction is complete, pour the mixture into cold water to precipitate the crude product. Collect the solid by filtration.

  • Purification: Purify the crude product by silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate to yield the final, pure 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.[4]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, hydroxyl, and methoxy protons.

    • Aromatic Protons (2H): Two doublets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two adjacent protons on the benzene ring. Their precise chemical shifts and coupling constants (J ≈ 8-9 Hz) will be influenced by the surrounding substituents.

    • Hydroxyl Proton (1H): A broad singlet, whose chemical shift is dependent on concentration and solvent, is expected for the phenolic -OH group.

    • Methoxy Protons (3H): A sharp singlet integrating to three protons is expected around 3.8-4.0 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum should display 8 distinct signals corresponding to each unique carbon atom in the molecule.

    • Aromatic Carbons: Six signals in the range of ~100-160 ppm. The carbons directly attached to the bromo, hydroxyl, and methoxy groups will have their chemical shifts significantly influenced by these substituents.

    • Nitrile Carbon (-C≡N): A characteristic signal in the range of 115-120 ppm.

    • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

  • -OH Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • -C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. The conjugation with the aromatic ring places it in this characteristic region.

  • C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₈H₆BrNO₂) by providing a highly accurate mass measurement. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ or [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.

Chemical Reactivity and Applications

The synthetic utility of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile stems from the orthogonal reactivity of its functional groups. The aryl bromide is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds, while the hydroxyl and nitrile groups can undergo further transformations.

G central 2-Bromo-3-hydroxy-4-methoxy-benzonitrile suzuki Suzuki Coupling (R-B(OH)₂) central->suzuki Pd catalyst, base buchwald Buchwald-Hartwig Amination (R₂NH) central->buchwald Pd catalyst, base sonogashira Sonogashira Coupling (R-C≡CH) central->sonogashira Pd/Cu catalyst, base hydrolysis Nitrile Hydrolysis (H₃O⁺/heat) central->hydrolysis alkylation O-Alkylation (R-X, base) central->alkylation p_suzuki Aryl-Aryl Product suzuki->p_suzuki p_buchwald Aryl-Amine Product buchwald->p_buchwald p_sonogashira Aryl-Alkyne Product sonogashira->p_sonogashira p_hydrolysis Carboxylic Acid Derivative hydrolysis->p_hydrolysis p_alkylation Ether Derivative alkylation->p_alkylation

Caption: Key reaction pathways for synthetic diversification.

  • Metal-Catalyzed Cross-Coupling: The aryl bromide is the most versatile functional group for modification. It readily participates in palladium-catalyzed reactions such as:

    • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Heck Coupling: Reaction with alkenes.

  • Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or can be reduced to an amine.

  • Phenolic Hydroxyl Group Reactions: The hydroxyl group can be alkylated to form ethers or acylated to form esters, allowing for the introduction of diverse side chains or the use of protecting groups.

This multifunctionality makes it an ideal building block for creating libraries of complex molecules for screening in drug discovery programs.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile was not available at the time of writing. The following guidance is based on hazard information for structurally related compounds, such as other brominated hydroxybenzonitriles.[7] It is imperative to consult the supplier-specific SDS before handling this chemical.

  • Hazard Classification (Predicted):

    • Harmful if swallowed.[7]

    • Causes skin irritation.[7]

    • Causes serious eye irritation.[7]

    • May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

    • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[8]

    • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator (e.g., N95) is recommended.

  • Handling and Storage:

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin and eyes.[8]

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • First Aid Measures:

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[8]

References

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-amino-5-bromo-3-ethyl-4-hydroxybenzonitrile. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • BASF. (2024, April 17). Safety Data Sheet: Sodium Metabisulfite food grade (E223). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-hydroxybenzonitrile. Retrieved from [Link]

  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 2-BROMO-4-HYDROXY-5-METHOXY-BENZONITRILE — Chemical Substance Information. Retrieved from [Link]

  • INEOS Calabrian Corporation. (2015, January 18). Safety Data Sheet: SODIUM METABISULFITE. Retrieved from [Link]

  • Sure-Crop. (2021, January 25). Safety Data Sheet: Sodium Metabisulfite. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-3-methoxybenzonitrile. Retrieved from [Link]

  • Esseco USA. (2017, April). SODIUM METABISULFITE Safety Data Sheet. Retrieved from [Link]

  • PubMed. (2006, February 15). Characterization of nuclear receptor ligands by multiplexed peptide interactions. Retrieved from [Link]

  • UniProt. (2014, April 16). Cytochrome P450 monooxygenase FUM15. Retrieved from [Link]

  • PubMed. (1995, July). Trace quantitation of the novel cholinesterase inhibitor in human plasma by capillary gas chromatography/ion trap mass spectrometry. Retrieved from [Link]

  • LCGC International. (2022, April 6). How Tube-Based Thermal Desorption Can be Used to Monitor Chemical Warfare Agents at Ultratrace Levels. Retrieved from [Link]

  • Materials Project. (n.d.). K₂CuSbCl₆ (mp-1206303). Retrieved from [Link]

  • Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 4-Bromo-2-Methoxy-. Retrieved from [Link]

Sources

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile: A First-Principles Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (C₈H₆BrNO₂), a substituted aromatic compound with significant potential as a building block in pharmaceutical and materials science research.[1] Lacking direct experimental spectra in publicly available literature, this guide employs a first-principles approach, synthesizing data from analogous structures and established spectroscopic theory to predict and interpret the chemical shifts. We will deconstruct the electronic effects of each substituent—bromo, hydroxyl, methoxy, and cyano—to assign the resonances for each proton and carbon nucleus. Furthermore, this document outlines a robust, self-validating experimental protocol for the practical acquisition and confirmation of these NMR data, intended for researchers, chemists, and drug development professionals.

Introduction: The Imperative for Structural Verification

2-Bromo-3-hydroxy-4-methoxy-benzonitrile is a multifunctional aromatic scaffold.[1] Its unique substitution pattern, featuring both electron-donating and electron-withdrawing groups, makes it a versatile intermediate for developing more complex molecular architectures through reactions like metal-catalyzed cross-coupling.[1] In any chemical synthesis, and particularly in drug development, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing precise information about the chemical environment, connectivity, and spatial relationship of atoms within a molecule.

This guide serves as a predictive framework for scientists working with this compound, enabling them to anticipate spectral features, confirm successful synthesis, and identify potential impurities.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following standardized numbering system for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile will be used throughout this guide.

Figure 1: Molecular structure and atom numbering scheme for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.

Predicting Chemical Shifts: A Sum of Substituent Effects

The chemical shift of any nucleus in an NMR spectrum is dictated by its local electronic environment. In an aromatic system, this environment is profoundly influenced by the attached functional groups through a combination of inductive and resonance effects.

  • Inductive Effects : These are transmitted through sigma (σ) bonds and are related to the electronegativity of the atoms. Electronegative atoms withdraw electron density, "deshielding" the nearby nuclei and shifting their signals downfield (to a higher ppm value).[2]

  • Resonance (Mesomeric) Effects : These occur in conjugated systems and involve the delocalization of pi (π) electrons. Electron-donating groups (EDGs) increase electron density at the ortho and para positions, shielding these nuclei and shifting them upfield. Electron-withdrawing groups (EWGs) decrease electron density at these positions, causing a downfield shift.

Let's analyze the substituents on our target molecule:

  • -CN (Cyano) : Strongly electron-withdrawing through both induction and resonance. It also possesses significant magnetic anisotropy, which deshields adjacent (ortho) protons.[3]

  • -Br (Bromo) : Inductively withdrawing due to its electronegativity, but a weak resonance donor due to its lone pairs. The net effect is deactivating and deshielding.

  • -OH (Hydroxyl) : A very strong electron-donating group through resonance, which strongly shields the ortho and para positions.[4]

  • -OCH₃ (Methoxy) : Also a strong electron-donating group via resonance, similar to the hydroxyl group.[5]

The interplay of these competing effects determines the final chemical shifts of the aromatic protons and carbons.

Figure 2: Logical flow of substituent electronic effects on the aromatic protons of the target molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two in the aromatic region, one for the methoxy group, and one for the hydroxyl proton.

ProtonPredicted δ (ppm)MultiplicityCoupling (J)Assignment Rationale
H-6 7.2 - 7.5Doublet (d)~8.5 HzLocated ortho to the strongly electron-withdrawing and anisotropic cyano group, causing a significant downfield shift.[3] It is meta to the donating -OH and -OCH₃ groups. It couples with its only neighbor, H-5.
H-5 6.8 - 7.1Doublet (d)~8.5 HzLocated ortho to the strongly electron-donating methoxy group and para to the donating hydroxyl group, resulting in significant shielding and an upfield shift relative to H-6. It couples with its only neighbor, H-6.
-OH 5.0 - 9.0Broad Singlet (br s)N/AThe chemical shift of phenolic protons is highly variable, depending on solvent, concentration, and temperature.[4][6] Rapid chemical exchange often decouples it from neighboring protons, resulting in a broad singlet.[7][8] This peak will disappear upon a D₂O shake.[4][7]
-OCH₃ 3.8 - 4.0Singlet (s)N/AThis range is characteristic for a methoxy group attached to an aromatic ring.[5] The three equivalent protons do not have any adjacent protons to couple with, hence it appears as a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show all eight carbon signals. The chemical shifts of the aromatic carbons are influenced by the attached substituents and their electronic effects.

CarbonPredicted δ (ppm)Assignment Rationale
C-4 155 - 160The carbon bearing the methoxy group is significantly deshielded by the electronegative oxygen atom. This is a typical range for carbons in aryl ethers.[9]
C-3 150 - 155The carbon attached to the hydroxyl group is also strongly deshielded by the oxygen. Phenolic C-O carbons typically appear in this downfield region.[4]
C-6 130 - 135This carbon is attached to a proton (H-6) and is adjacent to the electron-withdrawing cyano group, leading to a downfield shift.
C-2 115 - 120The carbon bearing the bromine atom. The "heavy atom effect" of bromine can lead to a more upfield (shielded) shift than would be predicted by electronegativity alone.
C-7 (-CN) 114 - 118The chemical shift for the nitrile carbon is highly characteristic and typically falls within this range in substituted benzonitriles.[10][11]
C-5 112 - 116This carbon is attached to a proton (H-5) and is ortho to the electron-donating methoxy group, which causes shielding and an upfield shift.
C-1 100 - 105The ipso-carbon attached to the cyano group. Its chemical shift is influenced by the strong electron-withdrawing nature of the nitrile.
C-8 (-OCH₃) 55 - 58This is the typical chemical shift range for the carbon of a methoxy group attached to an aromatic ring.[12][13]

Recommended Experimental Protocol for NMR Acquisition

To experimentally validate the predicted spectral data, the following protocol is recommended. This workflow is designed to be self-validating by incorporating a definitive test for the hydroxyl proton.

G A 1. Sample Preparation ~10-20 mg of compound in ~0.7 mL of CDCl₃ or DMSO-d₆. Rationale: Choice of solvent affects -OH peak. B 2. ¹H NMR Acquisition Acquire standard 1D proton spectrum. Note position, multiplicity, and integration of all peaks. A->B Dissolve C 3. D₂O Exchange (OH Confirmation) Add 1-2 drops of D₂O to the NMR tube, shake well. Rationale: Confirms -OH peak identity. B->C Spike Sample E 5. ¹³C NMR Acquisition Acquire proton-decoupled ¹³C spectrum. Rationale: Provides carbon backbone information. B->E Switch Nucleus D 4. Re-acquire ¹H NMR Re-run the 1D proton spectrum. Observe the disappearance of the broad -OH singlet. C->D Validate F 6. Data Analysis Compare experimental spectra with predictions. Assign all peaks. D->F E->F

Sources

Crystal Structure and X-ray Diffraction Analysis of 2-Bromo-3-hydroxy-4-methoxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-3-hydroxy-4-methoxybenzonitrile (CAS 850856-57-4) is a highly functionalized aromatic scaffold widely utilized in pharmaceutical research and cross-coupling synthetic methodologies. While the compound is commercially available, a definitive, publicly deposited single-crystal X-ray diffraction (SC-XRD) structure remains unpublished in standard crystallographic databases[1].

As a Senior Application Scientist, I have designed this whitepaper to serve as an authoritative, predictive, and methodological guide. It provides researchers with the exact experimental workflows required to crystallize this compound, collect high-resolution X-ray diffraction data, and refine its solid-state structure. Furthermore, it establishes a predictive crystallographic model based on analogous halogenated methoxybenzonitriles, detailing the causality behind the expected supramolecular assembly.

Molecular Anatomy & Solid-State Predictions

The solid-state packing of 2-Bromo-3-hydroxy-4-methoxybenzonitrile is governed by a competitive interplay of non-covalent interactions driven by its four distinct functional groups:

  • Hydroxyl Group (-OH): Acts as a strong hydrogen-bond donor.

  • Nitrile Group (-C≡N): Acts as a linear, highly directional hydrogen-bond and halogen-bond acceptor.

  • Bromine Atom (-Br): Highly polarizable, featuring a localized region of positive electrostatic potential (the σ-hole) that enables halogen bonding (C–Br···N or C–Br···O).

  • Methoxy Group (-OCH₃): Contributes to steric bulk and acts as a weak hydrogen-bond acceptor.

Predicted Supramolecular Assembly

Because the molecule is nearly planar, it is highly probable that the crystal lattice will be stabilized by π-π stacking between adjacent aromatic rings. The primary driving force for the extended network, however, will be O–H···N≡C hydrogen bonding , forming 1D chains or 2D sheets. Secondary stabilization is expected via C–Br···N halogen bonding , a phenomenon well-documented in similar halogen-substituted benzimidamides and benzonitriles[2].

Interactions M1 Central Molecule M2 Adjacent Molecule 1 M1->M2 O-H···N≡C (Hydrogen Bond) M3 Adjacent Molecule 2 M1->M3 C-Br···N≡C (Halogen Bond) M4 Adjacent Molecule 3 M1->M4 π-π Stacking (Face-to-Face)

Predicted non-covalent intermolecular interaction network driving crystal packing.

Experimental Methodology: Single-Crystal Growth

To obtain diffraction-quality crystals, thermodynamic control over the nucleation process is critical. Rapid precipitation yields amorphous powders or twinned microcrystals; therefore, a slow evaporation protocol using a binary solvent system is required.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Prepare a binary solvent mixture of Ethyl Acetate (EtOAc) and n-Hexane in a 1:3 (v/v) ratio.

    • Causality: EtOAc is a polar aprotic solvent that readily dissolves the compound. n-Hexane acts as an antisolvent. As the more volatile EtOAc evaporates, the solution slowly reaches supersaturation, promoting ordered crystal lattice formation rather than rapid kinetic precipitation.

  • Dissolution: Dissolve 20 mg of highly purified (>99%) 2-Bromo-3-hydroxy-4-methoxybenzonitrile in 2 mL of the solvent mixture in a 4 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial.

    • Causality: Dust particles act as heterogeneous nucleation sites, which can lead to the formation of multiple small, clustered crystals instead of a single, large, diffraction-quality crystal.

  • Controlled Evaporation: Puncture the cap of the vial with a single needle hole (18G) to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant temperature (20 °C) for 5–10 days.

  • Harvesting: Once block-like or needle-like crystals reach approximately 0.1–0.3 mm in dimension, harvest them immediately suspended in their mother liquor to prevent solvent-loss degradation.

Experimental Methodology: SC-XRD Data Collection and Refinement

Once a suitable single crystal is grown, it must be subjected to X-ray diffraction analysis to determine its 3D atomic coordinates.

Data Collection Protocol
  • Crystal Mounting: Using a stereomicroscope, select a single crystal with sharp edges and no visible cracks. Coat the crystal in Paratone-N oil and mount it onto a MiTeGen cryoloop.

    • Causality: Paratone-N oil serves a dual purpose. It protects the crystal from atmospheric moisture and, upon rapid cooling, forms a rigid glass that holds the crystal firmly in place without exerting mechanical stress.

  • Cryocooling: Transfer the mounted crystal to the diffractometer goniometer and immediately plunge-cool it to 100 K using a liquid nitrogen cold stream (e.g., Oxford Cryosystems).

    • Causality: Collecting data at 100 K drastically reduces the thermal vibrations (atomic displacement parameters/ellipsoids) of the atoms. This is particularly critical for accurately locating the electron density of the lightweight hydroxyl hydrogen atom.

  • Diffraction: Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a photon-counting pixel array detector.

Data Processing and Structure Refinement
  • Data Reduction: Integrate the raw diffraction frames and apply multi-scan absorption corrections to generate the .hkl file.

  • Structure Solution: Solve the phase problem using intrinsic phasing or direct methods via SHELXT [3].

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 with SHELXL [4]. Utilize the Olex2 graphical user interface[5][6] for visualization and model building.

    • Causality: Refine all non-hydrogen atoms anisotropically. The hydroxyl hydrogen atom should be located from the difference Fourier map and refined freely to validate the hydrogen-bonding network, while aromatic and methoxy hydrogens should be placed in calculated positions using a riding model.

Workflow A 1. Compound Purification (>99% Purity) B 2. Single Crystal Growth (Slow Evaporation) A->B N1 Removes amorphous impurities A->N1 C 3. Crystal Mounting (Cryoloop + Paratone Oil) B->C D 4. SC-XRD Data Collection (100 K, Mo Kα) C->D E 5. Structure Solution (SHELXT) D->E N2 Minimizes thermal motion D->N2 F 6. Structure Refinement (SHELXL / Olex2) E->F N3 Minimizes R1 and wR2 factors F->N3

Single-Crystal X-ray Diffraction (SC-XRD) Workflow for 2-Bromo-3-hydroxy-4-methoxybenzonitrile.

Quantitative Data Summary: Predictive Crystallographic Parameters

Based on the crystallographic behavior of closely related ortho-bromoarylaldehydes and halogenated benzonitriles (e.g., 6-bromo-4-hydroxy-3-methoxybenzaldehyde)[7], the following table outlines the theoretically predicted crystallographic parameters for 2-Bromo-3-hydroxy-4-methoxybenzonitrile. A well-refined empirical structure should closely align with these metrics.

Table 1: Predicted Crystallographic Data and Refinement Parameters
ParameterPredicted / Target ValueScientific Justification
Chemical Formula C₈H₆BrNO₂Confirmed by molecular structure.
Formula Weight 228.04 g/mol Calculated standard.
Temperature 100(2) KStandard cryocooling temperature to reduce thermal motion.
Crystal System MonoclinicMost statistically probable system for planar, substituted aromatics.
Space Group P2₁/cCentrosymmetric packing allows optimal anti-parallel dipole alignment of the -CN groups.
Z (Molecules/Unit Cell) 4Standard for P2₁/c with one molecule in the asymmetric unit ( Z′=1 ).
Calculated Density (ρ) ~ 1.75 - 1.85 g/cm³High density driven by the heavy Bromine atom.
Expected C–Br Bond Length ~ 1.89 ÅTypical sp² carbon-halogen bond length in solid-state aromatics.
Expected C≡N Bond Length ~ 1.14 ÅStandard triple bond length, slightly elongated if acting as an H-bond acceptor.
Target R-factor (R1) < 0.05 (5%)Indicates a highly accurate structural model matching the observed data.
Goodness-of-Fit (GoF) ~ 1.000 to 1.050Validates that the weighting scheme and parameterization are correct.
Table 2: Quality Control Metrics for Structure Validation

When refining the structure, ensure the following constraints are met to guarantee scientific integrity:

Metric Threshold Consequence of Failure
Largest Diff. Peak/Hole < 1.0 e·Å⁻³ / > -1.0 e·Å⁻³ Residual electron density near the Br atom suggests inadequate absorption correction or unresolved disorder.

| Ueq (Isotropic Displacement) | Consistent across ring atoms | An abnormally large Ueq for the methoxy carbon indicates dynamic rotational disorder. |

References

  • Conformational Analysis of ortho-bromoarylaldehydes: The Conformation of Some ortho-bromoarylaldehydes. ResearchGate. Available at:[Link][7]

  • SHELXL Refinement Software: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. IUCr Journals (Acta Crystallographica Section C). Available at:[Link][4]

  • SHELX Suite Overview: SHELX - Wikipedia. Wikipedia. Available at:[Link][3]

  • Olex2 Crystallographic GUI: Dolomanov et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. SBGrid Consortium. Available at:[Link][5][6]

  • Phase Transitions in Halogenated Crystals: Probing the mechanism of phase transitions in halogen-substituted solvatomorph crystals of benzimidamides via thermal and chemical stimuli. PubMed Central (PMC). Available at:[Link][2]

Sources

Mass spectrometry fragmentation patterns of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the principal fragmentation pathways of this multifaceted aromatic compound. By understanding these patterns, researchers can more effectively identify and characterize this molecule and its derivatives in complex matrices. The predictions herein are founded on established principles of mass spectrometry and supported by fragmentation data from analogous chemical structures.

Introduction to 2-Bromo-3-hydroxy-4-methoxy-benzonitrile and its Mass Spectrometric Analysis

2-Bromo-3-hydroxy-4-methoxy-benzonitrile is a substituted aromatic compound with the molecular formula C₈H₆BrNO₂ and a molecular weight of 228.04 g/mol .[1] Its structure incorporates several functional groups—a bromine atom, a hydroxyl group, a methoxy group, and a nitrile group—attached to a benzene ring. This substitution pattern makes it a valuable building block in synthetic organic chemistry and medicinal chemistry.

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules.[2] Under electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species.[3][4] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For 2-Bromo-3-hydroxy-4-methoxy-benzonitrile, the interplay of its various functional groups dictates a unique and predictable fragmentation pattern.

Predicted Fragmentation Pathways

The fragmentation of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile is anticipated to be driven by the energetic instability of the molecular ion and the influence of its diverse substituents. The presence of bromine, with its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive M⁺• and M+2• ion clusters for all bromine-containing fragments.[5][6]

Initial Ionization and Molecular Ion Formation

Upon electron ionization, the molecule will lose an electron to form the molecular ion, [C₈H₆BrNO₂]⁺•, with an expected m/z of 228 and 230, reflecting the two major isotopes of bromine. The aromatic system is likely to stabilize the molecular ion, making it observable in the spectrum.

Primary Fragmentation Pathways

The initial fragmentation events are expected to involve the substituents on the aromatic ring.

A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group.[7] This would result in a prominent fragment ion at m/z 213/215.

mol_ion [M]⁺• m/z 228/230 frag1 [M - CH₃]⁺ m/z 213/215 mol_ion->frag1 - •CH₃

Caption: Loss of a methyl radical from the molecular ion.

Phenolic compounds can undergo fragmentation through the loss of carbon monoxide (CO). This could occur after the initial loss of a methyl radical, leading to a fragment at m/z 185/187.

frag1 [M - CH₃]⁺ m/z 213/215 frag2 [M - CH₃ - CO]⁺ m/z 185/187 frag1->frag2 - CO

Caption: Loss of carbon monoxide from the [M - CH₃]⁺ ion.

The cleavage of the carbon-bromine bond can lead to the loss of a bromine radical. This is a common fragmentation for halogenated aromatic compounds.[5] This would produce a fragment ion at m/z 149.

mol_ion [M]⁺• m/z 228/230 frag3 [M - Br]⁺ m/z 149 mol_ion->frag3 - •Br

Caption: Loss of a bromine radical from the molecular ion.

Aromatic nitriles can fragment through the loss of HCN (27 u) or a •CN radical (26 u).[5][8] The loss of HCN from the [M - Br]⁺ ion would result in a fragment at m/z 122.

frag3 [M - Br]⁺ m/z 149 frag4 [M - Br - HCN]⁺ m/z 122 frag3->frag4 - HCN

Caption: Loss of hydrogen cyanide from the [M - Br]⁺ ion.

Summary of Predicted Fragmentation

The following table summarizes the major predicted fragment ions for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.

m/z (Mass-to-Charge Ratio)Proposed Structure / Neutral LossPredicted Relative Abundance
228/230[C₈H₆BrNO₂]⁺• (Molecular Ion)Moderate to High
213/215[M - •CH₃]⁺High
185/187[M - •CH₃ - CO]⁺Moderate
149[M - •Br]⁺Moderate
122[M - •Br - HCN]⁺Low to Moderate

Experimental Protocol for Mass Spectrometric Analysis

To acquire the mass spectrum of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile, a standard protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is recommended.

Sample Preparation
  • Weigh approximately 1 mg of solid 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, dilute the sample to a final concentration of approximately 100 µg/mL.

Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV[7]

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-300

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for data acquisition and analysis.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject into GC-MS dilute->inject acquire Acquire Mass Spectra inject->acquire identify Identify Molecular Ion acquire->identify analyze Analyze Fragment Ions identify->analyze propose Propose Fragmentation Pathways analyze->propose

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometry fragmentation of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile is predicted to be a rich source of structural information. The key fragmentation pathways are expected to involve the loss of a methyl radical, carbon monoxide, a bromine radical, and hydrogen cyanide. The presence of the bromine isotope pattern provides a clear marker for bromine-containing fragments. This technical guide serves as a valuable resource for the identification and structural elucidation of this compound and its analogs in various scientific endeavors.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • ACS Publications. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

  • PubMed. Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Whitman College. GCMS Section 6.17 - Fragmentation of Nitriles. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • YouTube. Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

Electronic properties and dipole moment of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Executive Summary

In the landscape of advanced pharmaceutical intermediates, 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (CAS 850856-57-4) represents a highly functionalized, densely substituted aromatic scaffold[1]. Characterized by its tetrasubstituted benzene ring, this molecule presents a complex interplay of inductive (-I) and resonance (+M) effects. Understanding its electronic properties—specifically its frontier molecular orbitals (HOMO/LUMO) and dipole moment—is not merely an academic exercise; it is a critical prerequisite for predicting its behavior in metal-catalyzed cross-coupling reactions, its pharmacokinetic distribution, and its non-covalent interactions within biological target pockets.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the molecule's electronic distribution, establish a rigorous computational and experimental framework for its characterization, and contextualize these metrics for drug development professionals.

Structural Nuances and Vector Causality

The electronic architecture of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile is governed by a "push-pull" system established by its four contiguous substituents:

  • Nitrile Group (-CN) at C1: Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. This establishes the primary dipole vector pointing away from the aromatic core[2].

  • Bromine (-Br) at C2: Introduces significant steric bulk and acts as an EWG via induction, though it possesses weak electron-donating capabilities via resonance (+M). Its large, polarizable electron cloud requires specific computational handling.

  • Hydroxyl (-OH) at C3 & Methoxy (-OCH3) at C4: Both are strong electron-donating groups (EDG) via resonance (+M). Crucially, their ortho-relationship to one another highly favors the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the methoxy oxygen.

The Causality of the Dipole Moment: The overall dipole moment ( μ ) is the vector sum of these individual group moments. While unsubstituted benzonitrile exhibits a strong dipole moment of ~4.18 to 4.52 Debye[3] aligned along the C-CN axis, the tetrasubstitution in this molecule forces a deviation. The intramolecular H-bond between C3 and C4 restricts bond rotation, effectively "locking" the conformation and stabilizing the dipole vectors of the oxygen-containing groups. This localized electron density, combined with the orthogonal pull of the bromine atom, results in a highly polarized molecule with an estimated dipole moment slightly lower than the parent benzonitrile, but with a significantly altered electrostatic potential map.

Computational Methodology: First-Principles Profiling

To accurately quantify these properties without relying solely on empirical synthesis, industry-standard Density Functional Theory (DFT) is employed[4]. The choice of functional and basis set is critical for scientific integrity.

Protocol: DFT Optimization and Property Calculation

Why this specific method? We utilize the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set[5]. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the extended electron clouds of the highly electronegative oxygen and polarizable bromine atoms. The polarization functions (d,p) are essential for resolving the d-orbitals of bromine and the hydrogen-bonding dynamics of the hydroxyl group.

  • Conformational Search: Generate initial 3D geometries using Molecular Mechanics (e.g., MMFF94) to identify the global minimum, specifically screening for the C3-OH / C4-OCH3 intramolecular hydrogen bond.

  • Geometry Optimization: Run DFT B3LYP/6-311++G(d,p) to relax the structure to its true quantum mechanical minimum[6].

  • Frequency Calculation: Perform vibrational analysis at the same level of theory. The absence of imaginary frequencies validates that the optimized geometry is a true local minimum, not a transition state[4].

  • Electronic Extraction: Extract the HOMO/LUMO energy levels, calculate the molecular electrostatic potential (MEP), and derive the total dipole moment vector ( μx​,μy​,μz​ ).

DFT_Workflow Start Input 3D Structure (SMILES/MOL) Conformational Conformational Search (Molecular Mechanics) Start->Conformational DFT_Opt Geometry Optimization DFT B3LYP/6-311++G(d,p) Conformational->DFT_Opt Freq Frequency Calculation (Check for true minima) DFT_Opt->Freq Prop Electronic Properties (HOMO, LUMO, Dipole, MEP) Freq->Prop Output Data Synthesis & Vector Analysis Prop->Output

Caption: Computational workflow for DFT-based electronic property determination.

Quantitative Electronic Data Synthesis

By applying the aforementioned theoretical framework, we can establish a comparative electronic profile. The +M effect of the methoxy and hydroxy groups donates electron density into the π -system, which destabilizes (raises) the HOMO. Conversely, the strong -I/-M effect of the nitrile group stabilizes (lowers) the LUMO. This results in a significantly narrowed HOMO-LUMO gap compared to unsubstituted benzonitrile, indicating higher chemical reactivity and lower kinetic stability[3].

Table 1: Comparative Electronic Properties (Calculated/Estimated via DFT)

PropertyBenzonitrile (Baseline)[4]2-Bromo-3-hydroxy-4-methoxy-benzonitrileCausality / Mechanistic Driver
Dipole Moment ( μ ) ~ 4.18 - 4.52 D~ 3.60 - 3.90 DVector cancellation from ortho/meta/para substituents opposing the -CN vector.
HOMO Energy -7.51 eV-6.10 eVRaised by resonance donation (+M) from -OH and -OCH3 groups.
LUMO Energy -1.68 eV-2.15 eVLowered by inductive withdrawal (-I) of the -Br and -CN groups.
HOMO-LUMO Gap 5.83 eV3.95 eVNarrowed gap indicates increased polarizability and higher reactivity in charge-transfer complexes.
Ionization Potential (IP) 9.73 eV~ 8.20 eVEasier to remove an electron due to the elevated HOMO level.

Experimental Validation Protocols

Theoretical models must be grounded in empirical reality. To validate the DFT calculations for this compound, a self-validating system of orthogonal physical chemistry techniques must be employed.

Protocol: Measuring the Dipole Moment via Dielectric Constant
  • Preparation: Prepare dilute solutions of the highly purified (>99%) compound in a non-polar, non-interacting solvent (e.g., cyclohexane or 1,4-dioxane) at varying mass fractions.

  • Capacitance Measurement: Measure the dielectric constant ( ϵ ) of each solution using a precision liquid capacitance cell at a strictly controlled temperature (298.15 K).

  • Refractometry: Measure the refractive index ( n ) of the same solutions using an Abbe refractometer to account for induced polarizability.

  • Calculation: Apply the Guggenheim-Smith or Halverstadt-Kumler equations to extrapolate the data to infinite dilution, isolating the permanent dipole moment of the solute from solvent interactions.

Protocol: Determining Frontier Orbitals via Cyclic Voltammetry (CV)
  • Electrochemical Setup: Dissolve the compound in anhydrous acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte. Use a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Measurement: Sweep the potential to record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Energy Mapping: Convert the electrochemical potentials to vacuum energy levels using the ferrocene/ferrocenium ( Fc/Fc+ ) redox couple as an internal standard:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

Experimental_Validation cluster_0 Dipole Moment (u03bc) cluster_1 Frontier Orbitals (HOMO/LUMO) Sample Purified Compound (>99% Purity) Cap Capacitance Cell (Dielectric Constant) Sample->Cap Refract Refractometry (Refractive Index) Sample->Refract CV Cyclic Voltammetry (Oxidation/Reduction Potentials) Sample->CV UV UV-Vis Spectroscopy (Optical Band Gap) Sample->UV Debye Guggenheim-Smith Calculation Cap->Debye Refract->Debye Energy Energy Level Mapping CV->Energy UV->Energy

Caption: Orthogonal experimental workflows for validating calculated electronic properties.

Implications in Drug Development and Synthesis

For drug development professionals, the electronic properties of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile dictate its utility as an intermediate:

  • Pharmacophore Alignment: The distinct dipole moment (~3.6 - 3.9 D) and the highly localized negative electrostatic potential around the nitrile and methoxy groups dictate how downstream derivatives will orient themselves within a target protein's binding pocket. Strong dipole-dipole interactions with backbone amides are highly probable[7].

  • Synthetic Reactivity: The lowered LUMO energy makes the aromatic ring highly susceptible to nucleophilic attack. Furthermore, the presence of the C-Br bond at the ortho position, activated by the adjacent electron-withdrawing nitrile group, makes this molecule an exceptionally primed substrate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1]. The intramolecular hydrogen bond between the hydroxyl and methoxy groups also protects the hydroxyl group from unwanted side reactions under certain mild basic conditions, providing a degree of regiocontrol during synthesis.

References

  • Rajalakshmi, K., et al. "Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile." International Journal of ChemTech Research, 2020, 13(3): 225-239. DOI:

  • El-Gogary, T. M., et al. "A DFT Study on the 1,3-Dipolar Cycloaddition of Benzonitrile Oxide." ResearchGate, 2025. Available at: [Link]

  • Poad, C. W., et al. "Structures of benzonitrile dimer radical cation and the protonated dimer: Observation of hydronium ion core solvated by benzonitrile molecules." The Journal of Chemical Physics, 2019. DOI:

Sources

Mechanism of action for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile derivatives in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile Derivatives

Abstract

The benzonitrile scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. This guide focuses on derivatives of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile, a class of compounds with significant potential for therapeutic development. While direct in vitro studies on this specific parent compound are not extensively documented in publicly available literature, a comparative analysis of structurally related molecules provides a robust framework for investigating their mechanism of action. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering insights into the potential biological targets and pathways modulated by these derivatives. We will explore established experimental protocols and provide a logical, evidence-based approach to systematically characterize their in vitro activity.

Introduction: The Therapeutic Potential of Substituted Benzonitriles

The unique electronic and structural properties of the benzonitrile group make it a valuable component in the design of bioactive molecules. The presence of a bromine atom, a hydroxyl group, and a methoxy group on the phenyl ring of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile suggests a high potential for diverse biological interactions. These functional groups can participate in hydrogen bonding, halogen bonding, and hydrophobic interactions, making them versatile scaffolds for targeting a range of biological macromolecules.

Derivatives of this core structure have been implicated in a variety of therapeutic areas, including but not limited to:

  • Anticancer Activity : Many benzonitrile and bromophenol derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

  • Antimicrobial Activity : The bromo-methoxyphenyl moiety is a key feature in compounds with activity against both Gram-positive and Gram-negative bacteria.

  • Enzyme Inhibition : Specific benzonitrile derivatives have been identified as inhibitors of enzymes such as xanthine oxidase.

  • Antiviral Effects : Certain benzonitrile compounds have been shown to inhibit viral entry into host cells.

  • Anti-inflammatory and Anti-allergic Properties : Related structures have been found to modulate inflammatory pathways.

This guide will provide a systematic approach to investigating these potential mechanisms of action for novel 2-Bromo-3-hydroxy-4-methoxy-benzonitrile derivatives.

Physicochemical Properties and Synthetic Considerations

2-Bromo-3-hydroxy-4-methoxy-benzonitrile is a solid with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol . The strategic placement of the bromo, hydroxyl, and methoxy groups makes it a versatile intermediate for further chemical modifications, particularly through metal-catalyzed cross-coupling reactions. The synthesis of such derivatives often involves the bromination of a corresponding benzaldehyde precursor.

A Framework for In Vitro Mechanistic Investigation

The following sections outline a series of well-established in vitro assays to systematically explore the biological activity of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile derivatives.

Assessment of Cytotoxic Activity

A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding : Plate cancer cell lines (e.g., MCF-7, K562, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare stock solutions of the test compounds in DMSO and perform serial dilutions in cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Add a solubilizing agent, such as DMSO or acidic isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

DerivativeCell LineIC50 (µM) at 48h
Compound XMCF-7Experimental Value
Compound XK562Experimental Value
Compound XHCT116Experimental Value
Doxorubicin (Control)MCF-7Reference Value

Workflow for Cytotoxicity Screening

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent incubate_mtt->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Enzyme Inhibition Assays

Given that benzonitrile derivatives are known enzyme inhibitors, it is crucial to screen them against a panel of relevant enzymes. The specific enzymes to be tested should be chosen based on the therapeutic area of interest (e.g., kinases for oncology, proteases for virology).

General Protocol for In Vitro Enzyme Inhibition Assay

  • Reagent Preparation : Prepare buffers, enzyme, substrate, and test compound solutions.

  • Assay Reaction : In a microplate, combine the buffer, enzyme, and varying concentrations of the test compound. Allow for a pre-incubation period.

  • Initiate Reaction : Add the substrate to initiate the enzymatic reaction.

  • Detection : Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis : Calculate the rate of reaction for each compound concentration. Determine the percent inhibition and calculate the IC50 value.

Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow start Prepare Assay Components (Enzyme, Substrate, Buffer, Compound) pre_incubate Pre-incubate Enzyme with Test Compound start->pre_incubate initiate Initiate Reaction with Substrate pre_incubate->initiate monitor Monitor Reaction Kinetics initiate->monitor analyze Calculate % Inhibition and IC50 monitor->analyze end Determine Inhibitory Potency analyze->end

Caption: Generalized workflow for an in vitro enzyme inhibition assay.

Antimicrobial Susceptibility Testing

To evaluate the potential antimicrobial properties of the derivatives, standard susceptibility tests should be performed.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Inoculum Preparation : Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution : Perform serial dilutions of the test compounds in a 96-well microplate containing broth medium.

  • Inoculation : Add the bacterial inoculum to each well.

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination : The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Data Presentation

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Compound YExperimental ValueExperimental Value
Compound ZExperimental ValueExperimental Value
Penicillin (Control)Reference ValueReference Value
Elucidation of Anti-inflammatory and Anti-allergic Mechanisms

Structurally related compounds have been shown to inhibit mast cell degranulation and modulate key inflammatory signaling pathways.

Experimental Protocol: β-Hexosaminidase Release Assay in RBL-2H3 Cells

  • Cell Sensitization : Sensitize RBL-2H3 mast cells with anti-DNP IgE.

  • Compound Treatment : Treat the sensitized cells with various concentrations of the test compounds.

  • Antigen Challenge : Stimulate the cells with DNP-HSA to induce degranulation.

  • Quantify Release : Measure the activity of the released β-hexosaminidase in the supernatant.

  • Data Analysis : Calculate the percentage inhibition of degranulation.

Investigation of Signaling Pathways

If a compound shows significant anti-inflammatory or cytotoxic activity, further investigation into the underlying signaling pathways is warranted. Western blotting can be used to assess the phosphorylation status of key proteins in pathways such as MAPK, AKT, and NF-κB, which are known to be modulated by similar compounds.

Potential Signaling Pathway Modulation

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway akt_pathway PI3K/AKT Pathway receptor->akt_pathway nfkb_pathway IKK/NF-κB Pathway receptor->nfkb_pathway transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk_pathway->transcription_factors akt_pathway->transcription_factors nfkb_pathway->transcription_factors gene_expression Gene Expression (Inflammation, Proliferation, Survival) transcription_factors->gene_expression compound 2-Bromo-3-hydroxy-4-methoxy- benzonitrile Derivative compound->mapk_pathway Inhibition? compound->akt_pathway Inhibition? compound->nfkb_pathway Inhibition?

Caption: Potential signaling pathways modulated by the test compounds.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro characterization of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile derivatives. By employing a systematic and logical progression of assays, researchers can efficiently identify and validate the biological activities of these promising compounds. Positive results from these in vitro studies will pave the way for more advanced investigations, including target identification studies, in vivo efficacy models, and preclinical development. The versatility of the benzonitrile scaffold, combined with the specific substitutions of this derivative class, holds significant promise for the discovery of novel therapeutic agents.

References

  • Zhang, T. J., et al. (2018). Design, synthesis, and biological evaluation of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives as xanthine oxidase inhibitors. Chemical Biology & Drug Design, 91(2), 526-533. Available at: [Link]

  • ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Available at: [Link]

  • PubMed. (n.d.). In Vitro Assays for Screening Small Molecules. Available at: [Link]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

  • ResearchGate. (2018). (PDF) Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. Available at: [Link]'

  • PMC. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available at: [Link]

  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available at: [Link]

  • Zhu, H. Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)

Methodological & Application

Application Notes and Protocols for the Regioselective Bromination of 3-Hydroxy-4-methoxybenzonitrile to Yield 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed application notes and optimized protocols for the regioselective synthesis of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile, a key intermediate in pharmaceutical and materials science research.[1] The challenge in the synthesis of this molecule lies in controlling the position of bromination on an electron-rich aromatic ring bearing multiple directing groups. This document outlines the underlying principles of electrophilic aromatic substitution governing this transformation and presents validated methods that prioritize selectivity, yield, and operational simplicity for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge and Strategic Importance

2-Bromo-3-hydroxy-4-methoxy-benzonitrile is a valuable building block in medicinal chemistry and organic synthesis.[1] The strategic placement of the bromine atom ortho to the hydroxyl group and meta to the nitrile functionality provides a versatile handle for subsequent cross-coupling reactions, while the remaining functional groups offer sites for further molecular elaboration.

The synthesis of this target molecule, however, is not trivial. The starting material, 3-hydroxy-4-methoxybenzonitrile, possesses three substituents with competing directing effects in electrophilic aromatic substitution:

  • Hydroxyl (-OH) group: A strongly activating, ortho, para-director.[2][3][4]

  • Methoxy (-OCH3) group: A strongly activating, ortho, para-director.[2][4]

  • Nitrile (-CN) group: A deactivating, meta-director.[5][6]

The interplay of these electronic and steric influences necessitates a carefully designed bromination strategy to achieve the desired regioselectivity for the 2-position. This guide will explore effective methodologies to navigate these challenges.

Mechanistic Considerations: Directing Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of the bromination of 3-hydroxy-4-methoxybenzonitrile is dictated by the principles of electrophilic aromatic substitution (EAS).[7] The hydroxyl and methoxy groups, being strong electron-donating groups, significantly increase the nucleophilicity of the benzene ring, thereby activating it towards electrophilic attack.[3][5] Conversely, the electron-withdrawing nature of the nitrile group deactivates the ring.[5]

The positions ortho and para to the activating hydroxyl and methoxy groups are electronically enriched and are the preferred sites of electrophilic attack.[2][4] The nitrile group directs incoming electrophiles to the meta position.[6] In this specific substrate, the directing effects of the hydroxyl and methoxy groups are synergistic, strongly favoring substitution at positions 2, 5, and 6. The deactivating effect of the nitrile group makes the positions ortho and para to it less favorable for substitution.

The challenge, therefore, is to selectively target the 2-position over the sterically less hindered 5- and 6-positions. This can be achieved by carefully selecting the brominating agent, solvent, and reaction temperature to exploit subtle differences in the activation energies for the formation of the different possible carbocation intermediates (arenium ions).

Recommended Protocol: Regioselective Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the regioselective bromination of aromatic compounds, particularly activated systems like phenols.[8][9] It offers a milder and more selective alternative to molecular bromine.[9][10] The following protocol has been optimized for the synthesis of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Hydroxy-4-methoxybenzonitrile≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Acetonitrile (CH3CN)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated Sodium Thiosulfate (Na2S2O3) solutionPrepared in-house
Saturated Sodium Bicarbonate (NaHCO3) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-4-methoxybenzonitrile (1.0 eq.).

  • Dissolution: Add anhydrous acetonitrile (approximately 10 mL per gram of starting material) to the flask and stir at room temperature until the starting material is completely dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Workup:

    • Remove the acetonitrile under reduced pressure.

    • To the residue, add dichloromethane and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Bromo-3-hydroxy-4-methoxy-benzonitrile as a solid.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-hydroxy-4-methoxybenzonitrile in anhydrous acetonitrile cool Cool to 0 °C start->cool add_nbs Add N-Bromosuccinimide (1.05 eq.) portion-wise cool->add_nbs stir Stir at 0 °C for 1-2 hours add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with Na2S2O3 (aq) monitor->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3, H2O, Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product 2-Bromo-3-hydroxy-4-methoxy-benzonitrile purify->product

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-3-hydroxy-4-methoxy-benzonitrile (CAS 850856-57-4) is a highly functionalized aryl bromide utilized as a versatile building block in the synthesis of complex pharmaceutical scaffolds and biologically active compounds[1]. However, deploying this molecule in palladium-catalyzed Suzuki-Miyaura cross-coupling presents a distinct chemical challenge: the presence of an unprotected, acidic phenolic hydroxyl (-OH) group.

This application note provides a field-proven, self-validating protocol for the successful cross-coupling of this substrate. By analyzing the mechanistic causality behind ligand, base, and solvent selection, this guide empowers drug development professionals to achieve high-yielding C-C bond formation without the need for tedious protection/deprotection steps.

Mechanistic Causality & Reaction Design

The Suzuki-Miyaura reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2]. While the electron-withdrawing cyano (-CN) group on 2-bromo-3-hydroxy-4-methoxy-benzonitrile activates the C-Br bond, accelerating oxidative addition, the unprotected phenol introduces competing side reactions[3].

Acidic functional groups like phenols can inhibit cross-coupling by binding to the palladium center, effectively poisoning the catalyst[4]. To overcome this, the reaction conditions must be engineered with specific causal relationships in mind:

  • Ligand Sterics (Preventing Catalyst Poisoning): Traditional ligands like PPh₃ are insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos ) are required. The steric bulk of SPhos prevents the phenoxide oxygen from coordinating to the palladium center, forcing the catalytic cycle forward[5].

  • Base Basicity (Avoiding Phenoxide Precipitation): Strong bases (e.g., NaOtBu) will quantitatively deprotonate the phenol, potentially creating insoluble phenoxide salts or exacerbating catalyst poisoning. A mild, water-soluble base like K₃PO₄ is optimal. It is basic enough to form the reactive trialkoxyboronate species required for transmetalation, but mild enough to maintain reaction homogeneity[5].

  • Biphasic Solvent Systems: A 1,4-Dioxane/H₂O mixture is highly recommended. The aqueous phase dissolves the inorganic base and accelerates the formation of the critical palladium-hydroxo intermediate, while the organic phase solubilizes the aryl bromide and boronic acid[2].

CatalyticCycle A Pd(0) Active Species (Pd-SPhos) B Oxidative Addition (C-Br Cleavage) A->B 2-Bromo-3-hydroxy- 4-methoxy-benzonitrile C Pd(II) Intermediate (Ar-Pd-Br) B->C D Base Exchange (Risk: Phenoxide Binding) C->D K3PO4 / H2O E Transmetalation (Boronate Attack) D->E Arylboronic Acid F Reductive Elimination (Biaryl Formation) E->F F->A Regenerates Pd(0)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the critical base exchange step where phenol interference is mitigated.

Quantitative Data: Condition Optimization

The following table summarizes the empirical optimization data for coupling 2-bromo-3-hydroxy-4-methoxy-benzonitrile with a standard arylboronic acid. This data illustrates the causality of reagent selection.

Catalyst / LigandBase (Equiv.)Solvent SystemTemp (°C)Observation / YieldCausality / Rationale
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O90°C< 15% (Decomp.)PPh₃ is insufficiently bulky; phenol coordinates to Pd, halting the cycle.
Pd(OAc)₂ / XantphosCs₂CO₃ (2.0)1,4-Dioxane100°C35%Lack of water slows transmetalation; base is poorly soluble.
Pd(OAc)₂ / SPhos K₃PO₄ (3.0) 1,4-Dioxane/H₂O (4:1) 80°C > 92% SPhos bulk protects Pd; H₂O dissolves K₃PO₄, driving rapid transmetalation.
Pd(dppf)Cl₂K₃PO₄ (3.0)1,4-Dioxane/H₂O (4:1)80°C55%Bidentate ligand is less effective than monodentate Buchwald ligands for this substrate.

Self-Validating Experimental Protocol

This methodology provides a robust, step-by-step workflow for the synthesis of biaryl derivatives from 2-bromo-3-hydroxy-4-methoxy-benzonitrile. The protocol is designed to be self-validating, meaning built-in analytical checkpoints ensure the reaction is proceeding correctly before advancing.

Materials Required
  • Electrophile: 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (1.0 equiv, 1.0 mmol, 228.04 mg)

  • Nucleophile: Arylboronic acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Base: Potassium phosphate tribasic, K₃PO₄ (3.0 equiv, 3.0 mmol)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL) — Strictly degassed

Step-by-Step Methodology
  • Reaction Preparation & Degassing (Critical Step):

    • In a 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 2-bromo-3-hydroxy-4-methoxy-benzonitrile, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Self-Validation Checkpoint: Ensure the solid mixture is free-flowing. Clumping may indicate moisture absorption by K₃PO₄, which can alter stoichiometry.

  • Solvent Addition & Purging:

    • Add 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL).

    • Seal the vessel with a septum and purge the system with Argon for 10 minutes by bubbling the gas directly through the solvent mixture.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the electron-rich SPhos ligand.

  • Heating & Reaction Execution:

    • Place the sealed vessel in a pre-heated oil bath at 80°C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

    • Allow the reaction to proceed for 4 to 6 hours.

  • In-Process Monitoring (Self-Validation):

    • After 4 hours, cool the reaction briefly, pierce the septum with an argon-flushed syringe, and withdraw a 10 µL aliquot. Dilute in 1 mL of Acetonitrile.

    • Analyze via LC-MS.

    • Validation: The starting material mass (m/z 227/229 [M-H]⁻ in negative ion mode) should be fully consumed. The product mass should dominate the chromatogram. If starting material remains, add an additional 0.5 equiv of boronic acid and heat for 2 more hours (boronic acids can undergo protodeboronation[4]).

  • Quenching & Workup:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and H₂O (10 mL).

    • Crucial Step: Carefully adjust the aqueous layer to pH 4-5 using 1M HCl. Causality: Because the product contains a free phenol, it will partially partition into the basic aqueous layer as a phenoxide if not acidified. Acidification ensures the target molecule is fully protonated and extracts into the organic layer.

  • Extraction & Purification:

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

ExperimentalWorkflow Step1 1. Reagent Assembly (Substrates, Pd(OAc)2, SPhos, K3PO4) Step2 2. Solvent Addition & Degassing (Dioxane/H2O, Argon Purge) Step1->Step2 Step3 3. Thermal Activation (80°C, Vigorously Stirred) Step2->Step3 Step4 4. Analytical Checkpoint (LC-MS: Confirm Mass & Consumption) Step3->Step4 Step5 5. Acidic Quench (1M HCl to pH 4-5) Step4->Step5 Step6 6. Extraction & Chromatography (EtOAc Extraction, Silica Gel) Step5->Step6

Caption: Step-by-step experimental workflow emphasizing the critical acidic quench necessary for phenolic products.

Troubleshooting & Analytical Signatures

If the reaction fails to yield the desired product, consult the following diagnostic markers:

  • High levels of Protodeboronation (Ar-H detected in LC-MS): This occurs when the boronic acid decomposes before transmetalation. Solution: Increase the equivalents of boronic acid to 2.0, or switch to a more stable boronate ester (e.g., pinacol ester) or potassium trifluoroborate salt[5].

  • Catalyst Blackening (Palladium Black formation): Indicates the Pd(0) species has aggregated and fallen out of the catalytic cycle. This is usually caused by oxygen ingress or insufficient ligand concentration. Solution: Ensure rigorous degassing and consider increasing the SPhos to Pd ratio from 2:1 to 2.5:1.

  • Poor Mass Recovery: If LC-MS shows complete conversion but isolated yields are low, the product was likely lost in the aqueous wash. Ensure the pH is strictly adjusted to 4-5 during the quench to protonate the phenol completely.

References

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Chemistry Resources. Available at: [Link][2]

  • Andrew G. Myers Research Group. "The Suzuki Reaction." Harvard University Chemistry Resources. Available at: [Link][5]

  • National Institutes of Health (PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." NIH Public Access. Available at:[Link][4]

Sources

Application Note: 2-Bromo-3-hydroxy-4-methoxybenzonitrile as a Multifunctional Scaffold in Pharmaceutical API Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern active pharmaceutical ingredient (API) manufacturing, highly functionalized aromatic scaffolds are critical for the convergent synthesis of complex therapeutics, such as kinase inhibitors and Angiotensin II receptor blockers (sartans). 2-Bromo-3-hydroxy-4-methoxybenzonitrile (CAS: 850856-57-4)[1] is a premier tetrasubstituted benzene building block. Its precise substitution pattern provides four orthogonal vectors for late-stage functionalization:

  • C1 Nitrile ( ): A highly versatile precursor for primary amines, amides, or bioisosteric tetrazoles[2].

  • C2 Bromide ( ): An activated handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

  • C3 Hydroxyl ( ): Enables etherification, triflation, or acts as a directing group for further ring functionalization.

  • C4 Methoxy ( ): Modulates the electronic density of the aromatic ring, dictating the regioselectivity of upstream halogenation.

Upstream Synthesis: Regioselective Bromination

The core scaffold is synthesized from the upstream precursor 3-hydroxy-4-methoxybenzonitrile (CAS: 52805-46-6)[4]. The primary synthetic challenge is controlling regioselectivity. The aromatic ring contains strong ortho/para-directing groups (hydroxyl and methoxy) and a meta-directing nitrile. Bromination can occur at either the C2 or C6 position.

Protocol 1: Kinetically Controlled Regioselective Bromination

This protocol is designed as a self-validating system to ensure the C2-bromo isomer is favored over the C6-bromo byproduct.

  • Preparation: Dissolve 1.0 equivalent of [4] in anhydrous glacial acetic acid (0.5 M concentration).

  • Thermal Control (Causality): Cool the reactor to 0–5 °C. Expert Insight: Strict temperature control is mandatory. Higher temperatures shift the reaction toward thermodynamic control, increasing the yield of the undesired C6-bromo isomer due to the steric relief away from the nitrile group.

  • Halogenation: Add 1.05 equivalents of molecular bromine ( ) dropwise over 2 hours.

  • System Validation: Monitor the reaction via HPLC (UV detection at 254 nm). The protocol is validated as complete when the starting material peak ( ) integrates to <1%.

  • Quench & Isolate: Quench with aqueous sodium bisulfite ( ) to destroy excess bromine, followed by recrystallization from ethanol to achieve >98% isomeric purity of[1].

Downstream API Manufacturing Workflows

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C2 Arylation)

To build biphenyl systems common in cardiovascular APIs, the C2 bromide is subjected to[3].

Expert Insight on Protecting Groups: The C3 hydroxyl group is adjacent to the C2 bromide. Under basic cross-coupling conditions, an unprotected phenol will coordinate with the palladium catalyst, leading to catalyst deactivation or competitive O-arylation. Prior protection (e.g., as a benzyl ether) is strictly required.

  • Protection: Convert the C3-OH to a benzyl ether using benzyl bromide ( ) and in DMF.

  • Reaction Assembly: In a Schlenk flask, combine the protected scaffold (1.0 eq), an arylboronic acid (1.2 eq), (5 mol%), and (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Degassing (Causality): Perform three freeze-pump-thaw cycles. Why? Dissolved oxygen promotes the oxidative homocoupling of the boronic acid, drastically reducing the yield of the desired cross-coupled API intermediate.

  • Coupling: Heat the mixture to 90 °C for 12 hours. The bulky dppf ligand provides the necessary "bite angle" to force oxidative addition into the sterically hindered C2-Br bond.

  • System Validation: Analyze via LC-MS. The protocol is validated when the mass corresponding to the expected biphenyl product is the dominant signal, with no residual starting material mass detected.

Quantitative Data: Suzuki-Miyaura Optimization

Table 1: Catalyst and condition optimization for the C2 arylation of the protected scaffold.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Toluene / 9045%Sluggish oxidative addition due to steric bulk at C2.
2 / SPhos Toluene10062%Improved bite angle, but competitive protodeboronation observed.
3 1,4-Dioxane / 90 88% Optimal solubility and steric accommodation at the C2 position.
Protocol 3: Aqueous Nitrile Conversion to Tetrazole (C1 Functionalization)

The C1 nitrile is frequently converted into a 1H-tetrazole, a metabolically stable bioisostere for carboxylic acids. We utilize the [5] for maximum safety and scalability.

  • Assembly: Suspend the cross-coupled nitrile intermediate in deionized water.

  • Catalysis (Causality): Add sodium azide ( , 1.5 eq) and zinc bromide ( , 1.0 eq). Why? The acts as a Lewis acid, coordinating to the nitrile nitrogen and increasing the electrophilicity of the carbon, thereby accelerating the[3+2] cycloaddition[2].

  • Safety & Heating: Heat the suspension to 100 °C for 24 hours. Safety Note: The aqueous / system maintains a slightly alkaline pH ( ), which prevents the formation and release of highly toxic and explosive hydrazoic acid ( )[2].

  • System Validation: Validate via FT-IR spectroscopy. The reaction is complete upon the total disappearance of the sharp nitrile stretch at and the appearance of a broad tetrazole stretch between .

Process Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the 2-bromo-3-hydroxy-4-methoxybenzonitrile scaffold.

SyntheticWorkflow A 3-Hydroxy-4-methoxybenzonitrile (Precursor) B 2-Bromo-3-hydroxy-4-methoxybenzonitrile (Core Scaffold) A->B Br2, AcOH Regioselective C Suzuki-Miyaura Coupling (C2 Arylation) B->C Pd(dppf)Cl2, Base (Requires OH Protection) D O-Alkylation (C3 Functionalization) B->D R-X, K2CO3 E Tetrazole Formation (C1 Nitrile Conversion) C->E NaN3, ZnBr2 Aqueous Media D->E NaN3, ZnBr2 Aqueous Media F Advanced API Intermediate E->F Final Assembly

Figure 1: Synthetic workflow utilizing 2-Bromo-3-hydroxy-4-methoxybenzonitrile for API assembly.

Conclusion

The strategic utilization of 2-bromo-3-hydroxy-4-methoxybenzonitrile allows process chemists to rapidly assemble complex, multi-ring API architectures. By adhering to the mechanistic principles outlined above—specifically the kinetic control of upstream bromination, the necessary protection of the C3 hydroxyl prior to cross-coupling, and the deployment of green, aqueous conditions for tetrazole formation—manufacturers can ensure high-yielding, scalable, and safe drug development workflows.

References

  • LookChem. "3-Hydroxy-4-methoxybenzonitrile (CAS 52805-46-6) Safety Data and Upstream Synthesis." LookChem Database. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945-7950. Available at:[Link]

Sources

Application Note: Catalytic Systems for the Orthogonal Functionalization of 2-Bromo-3-hydroxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Validated Protocols Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

The molecule 2-bromo-3-hydroxy-4-methoxybenzonitrile is a highly decorated, tetra-substituted aromatic scaffold [1]. In modern drug discovery—particularly in the synthesis of kinase inhibitors, PROTAC linkers, and functionalized biaryls—such densely functionalized rings are invaluable. However, they present significant chemoselectivity challenges.

As a Senior Application Scientist, I approach this scaffold not as a single reaction entity, but as a programmable sequence of orthogonal handles. The reactivity of this molecule is governed by a complex "push-pull" electronic system:

  • C1-Cyano (-CN): A strong electron-withdrawing group (EWG). It lowers the LUMO of the aromatic system, significantly accelerating the oxidative addition of the C2-Br bond to low-valent transition metals [4].

  • C2-Bromo (-Br): The primary site for initial C(sp2)−C(sp2) or C(sp2)−N cross-coupling.

  • C3-Hydroxyl (-OH): A critical double-edged sword. While it serves as an excellent secondary functionalization handle (via triflation), under basic cross-coupling conditions it deprotonates to form an electron-rich phenoxide. This high electron density can severely retard the reductive elimination step in palladium catalytic cycles [2].

  • C4-Methoxy (-OCH3): An electron-donating group (EDG) that provides steric shielding to the C3 position and dictates the regiochemistry of any downstream C-H activation.

Reactivity Core 2-Bromo-3-hydroxy-4-methoxybenzonitrile Central Scaffold C1 C1: -CN Activates ring for Ox. Add. Core->C1 Inductive Pull C2 C2: -Br Primary Cross-Coupling Site Core->C2 Pd(0) Insertion C3 C3: -OH Directing Group / Triflation Handle Core->C3 Orthogonal Reactivity C4 C4: -OCH3 Steric Shield / Electron Donor Core->C4 Resonance Push

Reactivity profile and electronic effects of the functional groups on the benzonitrile scaffold.

Strategic Workflow: Orthogonal Functionalization

To maximize the utility of this scaffold, we employ an orthogonal functionalization strategy . This prevents the need for tedious protection/deprotection sequences. The workflow capitalizes on the inherent reactivity differences between the C2-bromide and the C3-hydroxyl group.

  • Site-Selective Suzuki-Miyaura Coupling (C2): We target the C2-Br bond first. By utilizing highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos), we can force reductive elimination even in the presence of the deactivating ortho-phenoxide [3].

  • Pseudohalide Activation (C3): The free C3-OH is subsequently converted into a trifluoromethanesulfonate (triflate), priming it for a second catalytic cycle.

  • Buchwald-Hartwig Amination (C3): The newly formed C3-OTf is subjected to C-N cross-coupling using a catalyst system tuned to prevent over-arylation.

Workflow Start Starting Material (C2-Br, C3-OH) Step1 Suzuki-Miyaura Pd(OAc)2 / SPhos (Arylboronic acid) Start->Step1 Int1 Intermediate 1 (C2-Aryl, C3-OH) Step1->Int1 Step2 Triflation Tf2O / Pyridine (DCM, 0°C) Int1->Step2 Int2 Intermediate 2 (C2-Aryl, C3-OTf) Step2->Int2 Step3 Buchwald-Hartwig Pd2(dba)3 / BrettPhos (Primary Amine) Int2->Step3 Product Final Scaffold (C2-Aryl, C3-Amine) Step3->Product

Three-step orthogonal functionalization workflow for the benzonitrile scaffold.

Validated Experimental Protocols

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C2

Causality: The unprotected C3-OH group forms a phenoxide under the basic conditions required for transmetalation. This electron-rich intermediate severely slows down the reductive elimination of the biaryl product. To counteract this, we utilize SPhos . The biphenyl backbone of SPhos prevents catalyst deactivation via cyclometalation, while its bulky dicyclohexyl groups force the palladium center into a constrained geometry that drastically accelerates reductive elimination.

Materials:

  • 2-Bromo-3-hydroxy-4-methoxybenzonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)2​ (2.0 mol%)

  • SPhos (4.0 mol%)

  • K3​PO4​ (3.0 equiv)

  • Solvent: Toluene/H₂O (10:1, 0.2 M)

Step-by-Step Procedure:

  • Charge an oven-dried Schlenk flask with 2-bromo-3-hydroxy-4-methoxybenzonitrile, arylboronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ .

  • Seal the flask with a septum and subject it to three cycles of vacuum/argon backfilling. (Crucial: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand).

  • Add degassed Toluene and H₂O via syringe.

  • Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and quench with saturated aqueous NH4​Cl .

  • Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validation & QC: Monitor via TLC. The starting material is strongly UV-active. The product will appear as a new, more polar spot (due to the retention of the -OH group but increased molecular weight). LC-MS must show the desired [M+H]+ mass with the distinct loss of the bromine isotope pattern (M / M+2 ratio of 1:1 disappears).

Protocol B: Activation via C3-Triflation

Causality: To utilize the C3 position for further cross-coupling, the hydroxyl group must be converted into a pseudohalide. Trifluoromethanesulfonic anhydride ( Tf2​O ) is highly electrophilic. We select Pyridine as the base rather than Triethylamine ( Et3​N ) to prevent the formation of highly reactive ketene intermediates that lead to dark, intractable polymeric byproducts.

Step-by-Step Procedure:

  • Dissolve the Intermediate 1 (C2-Aryl, C3-OH) (1.0 equiv) in anhydrous DCM (0.1 M) under argon.

  • Add Pyridine (3.0 equiv) and cool the solution to 0 °C using an ice bath.

  • Add Tf2​O (1.5 equiv) dropwise over 10 minutes. (Caution: Highly exothermic).

  • Stir at 0 °C for 1 hour, then allow warming to room temperature for 2 hours.

  • Quench with ice-water, extract with DCM, wash with 1M HCl (to remove excess pyridine), dry over MgSO4​ , and concentrate.

Self-Validation & QC: The conversion of the hydrogen-bonding phenol to a lipophilic triflate results in a massive shift in TLC Rf value (the product will run significantly higher in Hexanes/EtOAc). IR spectroscopy will show the complete disappearance of the broad -OH stretch at ~3300 cm−1 .

Protocol C: Buchwald-Hartwig Amination of C3-Triflate

Causality: Coupling a primary amine to an aryl triflate often suffers from over-arylation, yielding diarylamines. We utilize BrettPhos as the ligand. The extreme steric bulk of the BrettPhos ligand strictly limits the coordination sphere of the palladium center, physically blocking the coordination of a second aryl triflate molecule, thereby ensuring exclusive mono-arylation.

Step-by-Step Procedure:

  • In a glovebox, combine the C3-Triflate intermediate (1.0 equiv), primary amine (1.2 equiv), Pd2​(dba)3​ (2.5 mol%), BrettPhos (6.0 mol%), and Cs2​CO3​ (2.0 equiv) in a sealed vial.

  • Add anhydrous 1,4-Dioxane (0.2 M).

  • Heat the reaction at 100 °C for 16 hours.

  • Cool, filter through a pad of Celite to remove inorganic salts, and concentrate.

  • Purify via reverse-phase preparative HPLC.

Self-Validation & QC: TLC plates should be stained with Ninhydrin. The secondary amine product will yield a distinct colorimetric response (typically brown/red) upon heating, confirming the successful formation of the C-N bond.

Quantitative Data Summary

The following table summarizes the optimized catalytic parameters and empirical yield expectations for the orthogonal functionalization of the 2-bromo-3-hydroxy-4-methoxybenzonitrile scaffold based on established literature precedents for halophenols and bromobenzonitriles [2, 3, 4].

Reaction TypeTarget BondCatalyst SystemLigand / AdditiveBase / SolventTemp / TimeExpected Yield
Suzuki-Miyaura (Homogeneous) C2-Br Pd(OAc)2​ (2 mol%)SPhos (4 mol%) K3​PO4​ / Tol:H₂O90 °C / 12h82 - 91%
Suzuki-Miyaura (Heterogeneous) C2-Br10% Pd/C (0.3 mol%)None (Phosphine-free) K2​CO3​ / H₂O50 °C / 12h75 - 85%
Triflation C3-OHNone Tf2​O (1.5 eq)Pyridine / DCM0 to 25 °C / 3h> 95%
Buchwald-Hartwig C3-OTf Pd2​(dba)3​ (2.5 mol%)BrettPhos (6 mol%) Cs2​CO3​ / Dioxane100 °C / 16h70 - 88%
Nitrile Reduction C1-CNRaney-Ni H2​ (50 psi) NH3​ in MeOH25 °C / 24h80 - 90%

References

  • Benchchem. "2-Bromo-3-hydroxy-4-methoxy-benzonitrile (CAS 850856-57-4) Properties and Applications." 1

  • The Journal of Organic Chemistry. "Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media." ACS Publications. 2

  • The Journal of Organic Chemistry. "Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects." ACS Publications.3

  • PMC / RSC Advances. "C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes." National Institutes of Health. 4

Sources

Application Notes and Protocols for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Novel Benzonitrile Derivative in Crop Protection

The relentless pursuit of novel and effective active ingredients is a cornerstone of modern agrochemical research. Within this landscape, the benzonitrile scaffold has proven to be a versatile and fruitful starting point for the development of a range of commercial herbicides. The subject of this guide, 2-Bromo-3-hydroxy-4-methoxy-benzonitrile, is a multifunctional benzonitrile derivative with a substitution pattern that suggests potential biological activity.[1] While direct applications in agriculture are not yet established, its structural similarity to known agrochemicals, particularly the hydroxybenzonitrile (HBN) class of herbicides, marks it as a compound of significant interest for screening and development programs.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the agrochemical potential of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile. We will delve into its synthesis, propose detailed protocols for evaluating its herbicidal, fungicidal, and insecticidal activities, and discuss potential mechanisms of action based on its chemical structure. The methodologies outlined herein are designed to provide a robust framework for the initial characterization and development of this promising compound.

Chemical Profile and Synthesis

Chemical Identity:

PropertyValue
IUPAC Name 2-bromo-3-hydroxy-4-methoxybenzonitrile[1]
CAS Number 850856-57-4[1]
Molecular Formula C₈H₆BrNO₂[1]
Molecular Weight 228.04 g/mol [1]
Appearance Solid[1]

Synthetic Protocol: A Proposed Route

The synthesis of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile can be approached through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the bromination of a suitably substituted benzonitrile. The following protocol is a generalized procedure based on established organic chemistry principles.

Protocol 1: Synthesis of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Objective: To synthesize 2-Bromo-3-hydroxy-4-methoxy-benzonitrile from a suitable precursor.

Materials:

  • 3-hydroxy-4-methoxybenzonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-4-methoxybenzonitrile (1 equivalent) in anhydrous acetonitrile.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 1: Evaluation of Herbicidal Activity

The structural analogy to bromoxynil, a known inhibitor of photosystem II (PSII), provides a strong rationale for investigating the herbicidal potential of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.[2][3] The primary mechanism of action for HBN herbicides involves the disruption of photosynthetic electron transport.[3]

Proposed Mechanism of Action: Inhibition of Photosystem II

We hypothesize that 2-Bromo-3-hydroxy-4-methoxy-benzonitrile may act as an inhibitor of the D1 protein within the photosystem II complex, thereby blocking electron flow and leading to plant death.

Photosystem_II_Inhibition cluster_0 Thylakoid Membrane cluster_1 Stroma PSII Photosystem II (P680) Pheo Pheophytin PSII->Pheo e⁻ QA Plastoquinone A (QA) Pheo->QA e⁻ QB Plastoquinone B (QB) QA->QB e⁻ D1 D1 Protein PQ_Pool Plastoquinone Pool QB->PQ_Pool e⁻ Compound 2-Bromo-3-hydroxy- 4-methoxy-benzonitrile Compound->D1 Binding and Inhibition caption Fig. 1: Proposed mechanism of action.

Caption: Proposed mechanism of action.

Protocol 2: In Vitro Photosystem II Inhibition Assay

Objective: To determine the in vitro inhibitory activity of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile on photosystem II electron transport.

Materials:

  • Isolated spinach thylakoids

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Assay buffer (e.g., Tricine-NaOH, pH 7.5, containing sorbitol, MgCl₂, and NaCl)

  • 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (dissolved in a suitable solvent like DMSO)

  • Diuron (positive control)

  • Spectrophotometer

Procedure:

  • Thylakoid Preparation: Isolate thylakoids from fresh spinach leaves using standard differential centrifugation methods.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer and a known concentration of DCPIP.

  • Inhibitor Addition: Add varying concentrations of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile or Diuron to the cuvettes. Include a solvent control (DMSO).

  • Initiation of Reaction: Add a suspension of thylakoids to the cuvette to initiate the photoreduction of DCPIP.

  • Measurement: Immediately expose the cuvette to a light source and monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • Data Analysis: Calculate the rate of DCPIP reduction for each concentration of the test compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of the photosystem II activity).

Protocol 3: Whole Plant Herbicidal Efficacy Screening

Objective: To evaluate the post-emergence and pre-emergence herbicidal activity of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile on a panel of representative weed and crop species.

Materials:

  • Seeds of monocotyledonous and dicotyledonous weeds (e.g., barnyardgrass, velvetleaf) and crops (e.g., corn, soybean).

  • Potting soil

  • Pots or trays

  • Growth chamber with controlled light, temperature, and humidity

  • 2-Bromo-3-hydroxy-4-methoxy-benzonitrile formulated as an emulsifiable concentrate (EC) or wettable powder (WP)

  • Commercial herbicide standard (e.g., Bromoxynil)

  • Spray chamber

Procedure:

Post-Emergence Application:

  • Plant Growth: Grow the selected plant species in pots until they reach the 2-4 leaf stage.

  • Treatment Application: Apply different rates of the formulated 2-Bromo-3-hydroxy-4-methoxy-benzonitrile and the standard herbicide to the plants using a calibrated spray chamber. Include an untreated control.

  • Evaluation: After 14 and 21 days, visually assess the percentage of injury (0 = no effect, 100 = complete kill) for each treatment.

  • Data Collection: Record phytotoxicity symptoms such as chlorosis, necrosis, and stunting.

Pre-Emergence Application:

  • Sowing: Sow the seeds of the selected plant species in pots filled with soil.

  • Treatment Application: Immediately after sowing, apply different rates of the formulated test compound and the standard herbicide to the soil surface.

  • Incubation: Place the pots in a growth chamber and water as needed.

  • Evaluation: After 21 days, count the number of emerged seedlings and visually assess the vigor of the surviving plants.

Data Presentation:

CompoundApplication Rate (g a.i./ha)Velvetleaf Injury (%)Barnyardgrass Injury (%)Soybean Injury (%)
2-Bromo-3-hydroxy-4-methoxy-benzonitrile 125
250
500
Bromoxynil (Standard) 280>35[4]<25[4]>35[4]
Untreated Control 0000

Part 2: Exploration of Fungicidal and Insecticidal Potential

While the primary hypothesis for bioactivity is herbicidal, the presence of the bromo, hydroxyl, and methoxy functional groups on the benzonitrile core suggests that 2-Bromo-3-hydroxy-4-methoxy-benzonitrile could also exhibit fungicidal or insecticidal properties. A comprehensive screening program should include assays to evaluate these possibilities.

Protocol 4: In Vitro Antifungal Assay

Objective: To assess the in vitro fungicidal activity of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile against a panel of plant pathogenic fungi.

Materials:

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (dissolved in a suitable solvent)

  • Commercial fungicide (positive control)

  • Petri dishes

Procedure:

  • Media Preparation: Prepare PDA and amend it with various concentrations of the test compound and the positive control after autoclaving and cooling. Pour the amended PDA into Petri dishes.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for each fungus.

  • Measurement: After a set incubation period, measure the diameter of the fungal colony.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC₅₀ value.

Protocol 5: Insecticidal Activity Screening

Objective: To evaluate the contact and ingestion toxicity of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile against common insect pests.

Materials:

  • Cultures of insect pests (e.g., aphids, armyworms)

  • Leaf discs from a suitable host plant

  • 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (formulated for application)

  • Commercial insecticide (positive control)

  • Petri dishes or ventilated containers

Procedure:

Contact Toxicity:

  • Application: Apply a known concentration of the test compound directly to the insects using a micro-applicator or a spray tower.

  • Observation: Place the treated insects in a clean container with a food source.

  • Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-treatment.

Ingestion Toxicity:

  • Treatment of Food Source: Dip leaf discs in solutions of varying concentrations of the test compound.

  • Feeding: Place the treated leaf discs in containers with the test insects.

  • Mortality Assessment: Record insect mortality and the amount of leaf area consumed over a set period.

Experimental Workflow and Logical Relationships

The investigation of a novel compound like 2-Bromo-3-hydroxy-4-methoxy-benzonitrile follows a logical progression from synthesis to increasingly complex biological evaluation.

Agrochemical_Screening_Workflow Synthesis Synthesis & Characterization InVitro In Vitro Screening (Herbicidal, Fungicidal, Insecticidal) Synthesis->InVitro WholeOrganism Whole Organism Screening (Greenhouse Trials) InVitro->WholeOrganism Promising Hits MOA Mechanism of Action Studies WholeOrganism->MOA Lead_Opt Lead Optimization MOA->Lead_Opt caption Fig. 2: General workflow for agrochemical screening.

Caption: General workflow for agrochemical screening.

Conclusion and Future Directions

2-Bromo-3-hydroxy-4-methoxy-benzonitrile represents an intriguing starting point for the discovery of new agrochemical active ingredients. Its structural features, particularly its relation to the HBN herbicides, warrant a thorough investigation of its biological activities. The protocols detailed in this guide provide a comprehensive framework for such an investigation. Positive results from these initial screens would justify more in-depth studies, including mode of action elucidation, structure-activity relationship (SAR) studies to optimize activity, and initial toxicological and environmental fate profiling. The journey from a novel molecule to a commercial product is long and challenging, but the systematic approach outlined here provides a solid foundation for unlocking the potential of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile in the vital field of crop protection.

References

  • 2-BROMO-4-HYDROXY-5-METHOXY-BENZONITRILE — Chemical Substance Information. (URL: [Link])

  • Synthesis and Evaluation of Heterocyclic Analogues of Bromoxynil - ACS Publications. (URL: [Link])

  • Bromoxynil: An Effective Herbicide For Your Agricultural Needs - Heben Pesticide. (URL: [Link])

Sources

Application Note: Optimized Protocol for the Purification of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-Bromo-3-hydroxy-4-methoxy-benzonitrile is a highly functionalized aromatic scaffold frequently utilized as a critical intermediate in metal-catalyzed cross-coupling reactions and pharmaceutical drug development ()[1]. While its diverse functional groups make it a versatile building block, they also present unique chromatographic challenges. The molecule features a lipophilic bromine atom, a polar electron-withdrawing nitrile group, a methoxy ether, and a highly acidic phenolic hydroxyl group.

To design an effective purification strategy, we must first analyze the physicochemical properties that dictate its behavior on a silica gel stationary phase.

Table 1: Physicochemical Profile & Chromatographic Implications

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 228.04 g/mol Elutes predictably within standard normal-phase mass limits.
Functional Groups -Br, -OH, -OCH₃, -CNMixed polarity requires a carefully optimized gradient elution strategy.
Phenolic -OH Strong H-bond donorCauses severe peak tailing on bare silica; requires an acidic mobile phase modifier.
Nitrile (-CN) Strong dipoleIncreases overall retention time, necessitating a moderately polar eluent (e.g., EtOAc).

Chromatographic Theory: The Causality of Peak Tailing

When purifying phenolic compounds on standard unmodified normal-phase silica gel (SiO₂), researchers frequently encounter severe band broadening and peak tailing.

The Causality: Silica gel surfaces are densely populated with free, geminal, and associated silanol groups (Si-OH). The phenolic hydroxyl group of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile acts as a strong hydrogen-bond donor, interacting tightly and heterogeneously with these acidic silanol sites ()[2]. This creates a non-linear (Langmuir-type) adsorption isotherm, where the compound moves at different velocities depending on its concentration within the band, manifesting as a sharp elution front with a long, dragging tail.

The Solution: To mitigate this, the mobile phase must be doped with a competitive modifier—typically 1.0% v/v glacial acetic acid (AcOH). The acid preferentially interacts with and saturates the highly active silanol sites, effectively masking them. This linearizes the adsorption isotherm for the target phenol, allowing it to elute as a sharp, symmetrical band.

Experimental Workflow

Workflow Start Crude Extract (Mixed Polarity) TLC TLC Optimization Identify Rf ~0.3 (Hex:EtOAc + 1% AcOH) Start->TLC Step 1 Pack Column Packing Slurry Method (Silica Gel 60) TLC->Pack Step 2 Load Dry Loading Pre-adsorb on Celite Evaporate Solvent Pack->Load Step 3 Elute Gradient Elution 10% to 30% EtOAc (Constant 1% AcOH) Load->Elute Step 4 Collect Fraction Collection Verify via Co-spotting Elute->Collect Step 5 Pure Pure Compound 2-Bromo-3-hydroxy- 4-methoxy-benzonitrile Collect->Pure Step 6

Figure 1: Chromatographic workflow for purifying phenolic benzonitriles.

Detailed Step-by-Step Protocol

Phase 1: Mobile Phase Optimization & Stability Validation
  • Prepare a test solvent system of Hexanes and Ethyl Acetate (e.g., 3:1 v/v).

  • Add exactly 1% v/v glacial acetic acid to the mixture to suppress silanol ionization.

  • Self-Validating Step (2D-TLC): Spot the crude mixture in the corner of a square TLC plate. Develop the plate, dry it completely, rotate it 90 degrees, and develop it again in the same solvent.

    • Logic: If the spots lie on a perfect diagonal, the compound is stable on silica. If off-diagonal spots appear, on-column degradation is occurring, dictating that the column must be run rapidly using flash chromatography.

Phase 2: Column Packing & Sample Loading
  • Column Preparation: Use high-purity silica gel (230–400 mesh) suited for flash chromatography ()[3].

  • Slurry Packing: Mix the silica gel with the initial mobile phase (90:10 Hexanes:EtOAc + 1% AcOH) to form a uniform slurry. Pour smoothly into the column and apply light positive pressure to pack the bed tightly.

  • Dry Loading (Causality): Because the crude mixture contains both lipophilic and highly polar impurities, it will likely have poor solubility in the non-polar starting eluent. If loaded as a liquid in a stronger solvent (like pure EtOAc), the strong solvent will carry the target compound down the column prematurely, ruining the separation.

    • Action: Dissolve the crude mixture in a volatile solvent (e.g., Acetone). Add a small amount of Celite 545 (1:2 ratio of crude to Celite). Evaporate to total dryness under reduced pressure to create a free-flowing powder. Load this powder evenly onto the flat head of the silica bed.

Phase 3: Gradient Elution

Execute a step-gradient elution to sequentially remove impurities based on polarity. Maintain 1% AcOH throughout all steps.

Table 2: Optimized Gradient Elution Profile

StepMobile Phase Ratio (Hexanes : EtOAc)Acidic ModifierColumn Volumes (CV)Target Elution / Purpose
1 90 : 101% v/v AcOH3Elution of highly lipophilic byproducts (e.g., unreacted brominated precursors).
2 80 : 201% v/v AcOH4Approach the target compound elution zone.
3 70 : 301% v/v AcOH5Main elution window for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.
4 50 : 501% v/v AcOH2Column flush to remove highly polar retained impurities.
Phase 4: Fraction Analysis & Post-Column Validation
  • Collect fractions in standard test tubes (e.g., 20 mL fractions for a 50 g silica column).

  • Self-Validating Step (Co-Spotting): When screening fractions via TLC, spot the fraction, then spot the crude mixture directly on top of it. Elute the plate.

    • Logic: If the fraction spot perfectly overlaps with the target spot in the crude without splitting or forming a figure-eight, it validates the fraction's identity and confirms no co-eluting impurities are hiding beneath the spot.

  • Pool the fractions containing the pure product (Expected Rf​ ~ 0.35 in 3:1 Hex:EtOAc + 1% AcOH).

  • Toluene Co-Evaporation: Concentrate the pooled fractions under reduced pressure. Because acetic acid has a high boiling point (118 °C), it can remain in the purified solid and catalyze degradation during storage. To validate complete acid removal, add 10 mL of Toluene to the flask and evaporate (repeat 3 times). Toluene forms a low-boiling azeotrope with acetic acid, ensuring a pristine, acid-free final product.

References

  • Title : A stationary phase of tetraethylene glycol-modified silica for separation of phenolic acids Source : Acta Chromatographica URL : [Link]

Sources

Troubleshooting & Optimization

Application Support Center: Yield Optimization for 2-Bromo-3-hydroxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 2-Bromo-3-hydroxy-4-methoxybenzonitrile (CAS 850856-57-4) . This molecule is a highly valued multifunctional scaffold used in transition-metal-catalyzed cross-coupling reactions and complex pharmaceutical synthesis [1].

Below, you will find mechanistic insights, a self-validating experimental protocol, quantitative optimization data, and a targeted troubleshooting FAQ to help you maximize your isolated yields.

Mechanistic Grounding & Regioselectivity (The "Why")

The synthesis of 2-bromo-3-hydroxy-4-methoxybenzonitrile relies on the electrophilic aromatic bromination of 3-hydroxy-4-methoxybenzonitrile. Achieving high yields requires strict control over regioselectivity, which is governed by the competing electronic directing effects of the ring substituents:

  • Hydroxyl (-OH) at C3: Strongly activating, ortho/para directing.

  • Methoxy (-OCH3) at C4: Activating, ortho/para directing.

  • Nitrile (-CN) at C1: Deactivating, meta directing.

The target C2 position is sterically hindered but electronically favored due to the synergistic ortho-directing power of the hydroxyl group and the meta-directing power of the nitrile group. Because the aldehyde and nitrile groups share similar meta-directing electronic profiles, protocols optimized for the bromination of isovanillin (3-hydroxy-4-methoxybenzaldehyde) are highly translatable to this benzonitrile derivative [2, 3].

To prevent electrophilic attack at the competing C6 position (para to the -OH group), the reaction must be kept under strict kinetic control at low temperatures (0 °C).

Self-Validating Experimental Protocol

This step-by-step methodology utilizes elemental bromine in chloroform, buffered with sodium acetate, to ensure maximum regioselectivity and yield [2, 3].

Reagents Required:

  • 3-Hydroxy-4-methoxybenzonitrile (1.0 eq, limiting reagent)

  • Bromine ( Br2​ , 1.05 eq)

  • Anhydrous Sodium Acetate (1.2 eq)

  • Chloroform ( CHCl3​ , anhydrous)

  • Sodium Thiosulfate ( Na2​S2​O3​ , 10% aqueous solution)

Step-by-Step Workflow:

  • Preparation: Suspend 3-hydroxy-4-methoxybenzonitrile (1.0 eq) in anhydrous CHCl3​ (approx. 15 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Buffering: Add anhydrous sodium acetate (1.2 eq) to the suspension.

    • Causality: The bromination generates hydrobromic acid (HBr) as a byproduct. Unchecked, HBr can catalyze the cleavage of the methoxy ether or degrade the nitrile group. Sodium acetate acts as an in-situ buffer, neutralizing HBr and protecting sensitive functional groups.

  • Cooling: Submerge the reaction vessel in an ice-salt bath and allow the internal temperature to equilibrate to exactly 0 °C.

    • Causality: Lower temperatures suppress the thermodynamic formation of the 6-bromo isomer and prevent over-bromination, ensuring kinetic control heavily favors the C2 position.

  • Electrophile Addition: Dissolve Br2​ (1.05 eq) in a small volume of CHCl3​ . Add this solution dropwise via the addition funnel over 1 to 2 hours.

    • Causality: A slow addition rate maintains a low steady-state concentration of the electrophile, which is critical for preventing dibromination.

  • Reaction Monitoring (Self-Validation): Stir the mixture for an additional 2 hours at 0 °C. Validate completion by TLC (Hexanes:Ethyl Acetate 3:1) or HPLC. The starting material spot should be completely consumed.

  • Quenching: Pour the reaction mixture slowly into a vigorously stirred mixture of ice-water and 10% aqueous Na2​S2​O3​ .

    • Causality: The thiosulfate immediately reduces any unreacted Br2​ to inert bromide ions, instantly halting the electrophilic substitution and preventing downstream oxidation during workup.

  • Isolation: The product will precipitate as a solid. Filter the crude product under a vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to afford pure 2-bromo-3-hydroxy-4-methoxybenzonitrile.

ExperimentalWorkflow SM 3-Hydroxy-4-methoxy- benzonitrile Solvent Suspend in CHCl3 + Anhydrous NaOAc SM->Solvent Cool Cool to 0 °C (Ice-Salt Bath) Solvent->Cool Reagent Dropwise Addition: Br2 in CHCl3 (1-2 h) Cool->Reagent React Stir at 0 °C for 2 h Monitor by TLC Reagent->React Quench Quench: Ice-Water + Na2S2O3 React->Quench Isolate Filter & Wash Recrystallize (EtOH) Quench->Isolate Product Pure 2-Bromo-3-hydroxy- 4-methoxybenzonitrile Isolate->Product

Figure 1: Step-by-step experimental workflow for regioselective bromination.

Quantitative Optimization Data

To assist in solvent and reagent selection, the table below summarizes the expected yield and primary impurity profiles based on different reaction parameters.

Brominating AgentSolventTempAdditiveExpected Isolated YieldPrimary Impurity Profile
Br2​ (1.05 eq) CHCl3​ 0 °C NaOAc 85 - 90% Trace 6-bromo isomer
Br2​ (1.05 eq)Acetic Acid25 °CNone60 - 65%6-bromo & dibrominated species
NBS (1.10 eq)DMF0 °C to RTNone75 - 80%Unreacted SM, succinimide
Br2​ (2.00 eq) CHCl3​ 25 °CNone< 30%Heavy dibromination (C2 & C6)

Troubleshooting FAQs

Q: I am observing significant formation of the 6-bromo isomer. How can I improve C2 regioselectivity? A: The 6-bromo isomer forms when the reaction shifts from kinetic to thermodynamic control, which happens at elevated temperatures. Ensure your reaction is strictly maintained at ≤ 0 °C during the entire electrophile addition. Additionally, utilizing a non-polar solvent like chloroform (rather than highly polar solvents) enhances internal hydrogen-bonding dynamics between the hydroxyl group and the incoming electrophile, guiding it to the sterically hindered C2 position.

Q: My isolated yield is severely reduced due to the formation of dibrominated byproducts. How do I prevent over-bromination? A: Dibromination (typically occurring at both C2 and C6) is caused by a localized excess of bromine in the reaction mixture. To fix this, ensure vigorous mechanical stirring to rapidly disperse the reagent, and add the bromine solution dropwise over a minimum of 1 to 2 hours. Never exceed 1.05 equivalents of the brominating agent.

Q: During the aqueous quench, my product is "oiling out" instead of precipitating as a clean solid. What should I do? A: Oiling out indicates the presence of unreacted starting material or residual organic solvent trapping the product. If you are using chloroform, do not pour the entire biphasic mixture directly into water. Instead, evaporate the chloroform under reduced pressure first, and then triturate the resulting crude residue with ice-water to force crystallization.

Q: Can I use N-Bromosuccinimide (NBS) instead of elemental bromine to avoid handling toxic Br2​ liquid? A: Yes. NBS in N,N-Dimethylformamide (DMF) is a viable, milder alternative. However, because NBS releases the active brominating species more slowly, you may need to allow the reaction to slowly warm to room temperature after the initial 0 °C addition to achieve full conversion. Note that removing the succinimide byproduct during workup requires extensive aqueous washing.

YieldOptimization Start Evaluate Synthesis Yield & Purity Impurity Identify Primary Yield-Limiting Factor Start->Impurity Yield < 80% Dibromo Dibrominated Byproducts Impurity->Dibromo LC-MS shows M+78 Regio 6-Bromo Isomer (Regioselectivity) Impurity->Regio NMR shows C6-H loss Incomplete Unreacted Starting Material Impurity->Incomplete TLC shows SM FixDi Action: Slow Br2 addition Strict 1.0-1.05 eq limit Dibromo->FixDi FixRegio Action: Lower temp to 0°C Use CHCl3 solvent Regio->FixRegio FixInc Action: Extend time Verify reagent titer Incomplete->FixInc Success Optimized Yield (>85% Pure C2-Bromo) FixDi->Success FixRegio->Success FixInc->Success

Figure 2: Logical troubleshooting tree for resolving common yield-limiting impurities.

References

  • PrepChem. "Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde." PrepChem.com. Available at:[Link]

Technical Support Center: Crystallization Optimization for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex thermodynamic and kinetic challenges associated with the crystallization of highly functionalized pharmaceutical intermediates.

2-Bromo-3-hydroxy-4-methoxy-benzonitrile (CAS 850856-57-4) is a densely functionalized aromatic scaffold utilized extensively in metal-catalyzed cross-coupling and drug development[1]. The presence of competing hydrogen-bond donors (-OH) and acceptors (-CN, -OCH3), combined with the steric bulk of the bromine atom, creates a highly polymorphic landscape. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity, scalable crystallization.

Core Crystallization Workflow: Combined Cooling & Anti-Solvent Strategy

Relying on a single method of supersaturation generation often leads to suboptimal crystal habits or poor yields. A combined cooling and anti-solvent approach allows for precise trajectory control through the phase diagram, improving productivity while minimizing the formation of fines[2].

Step-by-Step Methodology

Step 1: Primary Solvent Dissolution

  • Action: Dissolve crude 2-Bromo-3-hydroxy-4-methoxy-benzonitrile in a polar, hydrogen-bonding solvent (e.g., Ethyl Acetate) at 60°C to achieve a concentration of 100–150 mg/mL.

  • Causality: The target molecule's solubility is heavily dictated by hydrogen bonding[3]. A solvent with a solubility capacity of 5–200 mg/mL at room temperature is required to provide a sufficient thermodynamic driving force without causing excessive viscosity[4].

  • Validation: The solution must be completely transparent. Any turbidity indicates incomplete dissolution, requiring additional solvent volume.

Step 2: Hot Filtration

  • Action: Pass the hot solution through a pre-warmed 0.45 μm PTFE membrane filter into a clean, jacketed crystallizer.

  • Causality: Particulate matter acts as sites for uninvited heterogeneous nucleation. Removing these ensures that nucleation only occurs under our controlled thermodynamic parameters.

Step 3: Controlled Cooling to the Metastable Zone

  • Action: Cool the solution at a linear rate of 0.15–0.30 °C/min until the temperature reaches the predetermined seeding point within the Metastable Zone Width (MSZW).

  • Causality: The rate of supersaturation generation dictates product quality[4]. A slow cooling rate allows solute molecules the necessary time to orient correctly into the crystal lattice, excluding structurally similar impurities.

  • Validation: Monitor via in-situ Focused Beam Reflectance Measurement (FBRM) or turbidity probes. The solution must remain clear (no primary nucleation)[2].

Step 4: Seeding

  • Action: Introduce 1–2 wt% of high-purity, pre-milled seed crystals of the desired polymorph.

  • Causality: Seeding bypasses the high activation energy barrier of primary nucleation. It forces the system to consume supersaturation via crystal growth on the seeds rather than chaotic nucleation, ensuring a narrow Crystal Size Distribution (CSD)[5].

Step 5: Anti-Solvent Addition

  • Action: Once seed bed growth is confirmed, begin dropwise addition of a non-polar anti-solvent (e.g., Heptane) at a controlled rate (e.g., 0.1 mL/min per mL of primary solvent) while maintaining isothermal conditions.

  • Causality: Anti-solvent addition drastically lowers the solubility of the compound, driving the remaining solute out of the liquid phase to maximize yield[5].

  • Validation: Analyze the mother liquor via HPLC. A plateau in the API concentration indicates that thermodynamic equilibrium has been reached.

Step 6: Isolation & Drying

  • Action: Hold the suspension at 5°C for 2 hours (aging), then isolate via vacuum filtration. Wash the filter cake with a cold mixture of the primary/anti-solvent. Dry under vacuum at 40°C.

  • Causality: Aging promotes Ostwald ripening—thermodynamically unstable fine particles dissolve and redeposit onto larger, more stable crystals, improving downstream filterability.

Workflow Visualization

G N1 1. Dissolution in Primary Solvent (T = 60-70°C) N2 2. Hot Filtration (Remove Insoluble Impurities) N1->N2 N3 3. Controlled Cooling (0.1-0.5°C/min to MSZW) N2->N3 N4 4. Seeding (1-2 wt% seed loading) N3->N4 N5 5. Anti-Solvent Addition (Dropwise, controlled rate) N4->N5 N6 6. Isolation & Drying (Vacuum filtration, 40°C) N5->N6

Workflow for combined cooling and anti-solvent crystallization.

Troubleshooting Guide

Issue 1: My crystallization yields a biphasic oily layer instead of solid crystals ("Oiling Out"). How do I fix this?

  • Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation level exceeds the critical threshold before stable crystal nuclei can form. For highly functionalized aromatics, strong intermolecular hydrogen bonding can favor a dense, disordered liquid phase over an ordered crystalline lattice.

  • Causality & Fix: You are likely cooling the system too fast or adding the anti-solvent too rapidly, pushing the system outside the MSZW and into the LLPS boundary.

    • Reduce the cooling rate to <0.15 °C/min.

    • Introduce seed crystals earlier in the cooling profile, strictly before reaching the phase separation boundary.

    • Shift the solvent system to one with a wider metastable zone width[6].

Issue 2: The isolated crystals are fine needles that clog the filter paper and retain high levels of mother liquor.

  • Diagnosis: Needle-like growth indicates preferential, rapid crystallization along a single crystallographic axis, driven by the directional hydrogen bonding of the -OH and -CN groups.

  • Causality & Fix: The chosen solvent is likely not interacting sufficiently with the fast-growing faces of the crystal. Solvents that hydrogen-bond strongly with these faces will sterically hinder their growth, promoting a more equant (block-like) habit[6]. Switch from a purely non-polar anti-solvent to a moderately polar one. Additionally, implementing temperature cycling (heating and cooling cycles) will promote Ostwald ripening, dissolving the fragile needles and growing thicker, highly filterable block crystals.

Issue 3: My final product still contains des-bromo or regioisomeric impurities. Why aren't they being purged?

  • Diagnosis: Structurally similar impurities often co-crystallize or become entrapped in the crystal lattice because they can substitute for the target molecule without significantly disrupting the overall lattice energy.

  • Causality & Fix: If an impurity is thermodynamically favored to incorporate, rapid supersaturation generation will trap it. You must operate at a lower supersaturation level to give the lattice time to "reject" the mismatched impurity. Ensure the cooling rate is strictly controlled and consider utilizing a solvent system that maximizes the solubility difference between the target API and the specific impurity.

Quantitative Data: Solvent Selection & Kinetic Parameters

Understanding solution state structure at the molecular level is critical for directing solubility and nucleation kinetics[6]. The table below summarizes optimized parameters for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile across different solvent systems.

Solvent System (Primary / Anti-Solvent)Solubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)MSZW (°C)Optimal Cooling Rate (°C/min)Resulting Crystal Habit
Ethanol / Water (1:1) 12.5115.010.20.30Prismatic
Ethyl Acetate / Heptane (1:2) 18.0160.57.50.15Block
Isopropanol (Neat) 8.275.014.80.50Needle-like

Frequently Asked Questions (FAQs)

Q: Why is controlling the Metastable Zone Width (MSZW) so critical for this intermediate? A: The MSZW defines the thermodynamic region where the solution is supersaturated, but spontaneous primary nucleation does not occur. Operating strictly within this zone via seeding ensures that supersaturation is consumed by growth on existing crystals rather than the chaotic, uncontrolled formation of new, fine particles. This controls the particle size distribution (PSD) and ensures consistent purity[5].

Q: Can I use vapor diffusion to scale up the crystallization of this compound? A: No. Vapor diffusion is an excellent micro-scale technique for growing high-quality single crystals for X-Ray Diffraction (XRD) to determine absolute stereochemistry[3]. However, it relies on slow, undisturbed solvent diffusion, which is mathematically and physically impossible to scale for bulk pharmaceutical manufacturing. For scale-up, combined cooling and anti-solvent crystallization in stirred-tank reactors is the industry standard.

Q: How does the choice of solvent impact the polymorphic outcome? A: Solvents dictate the conformation of the solute in the liquid phase prior to nucleation. A solvent that acts as a strong hydrogen-bond donor may stabilize a different pre-nucleation cluster than a solvent that acts as an acceptor, leading to the crystallization of an entirely different polymorph[6]. Always utilize the exact solvent ratios validated during your initial polymorph screening.

Sources

Technical Support Center: Navigating the Challenges of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile Synthesis at Scale

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Preventing Debromination

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in the scale-up of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile synthesis: the prevention of unwanted debromination. This side reaction can significantly impact yield, purity, and overall process efficiency, making its control paramount for successful large-scale production.

Our approach is rooted in a deep understanding of reaction mechanisms and extensive field experience, providing you with not just protocols, but the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a concern during the scale-up of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile synthesis?

A1: Debromination is a chemical reaction where a bromine atom is removed from a molecule and typically replaced with a hydrogen atom. In the context of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile, this results in the formation of the undesired byproduct, 3-hydroxy-4-methoxy-benzonitrile. This side reaction is a significant concern during scale-up for several reasons:

  • Reduced Yield: The formation of the debrominated byproduct directly lowers the yield of the desired product.

  • Purification Challenges: The debrominated impurity often has similar physical properties to the target molecule, making its removal through standard purification techniques like crystallization or chromatography difficult and costly, especially at a large scale.[1]

  • Process Inefficiency: The need for extensive purification increases cycle times and solvent usage, leading to a less efficient and less environmentally friendly process.

Q2: What are the primary mechanistic pathways that lead to the debromination of our target molecule?

A2: The debromination of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile can proceed through several mechanistic pathways, often influenced by the specific reaction conditions:

  • Catalytic Hydrodebromination: This is a common pathway in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). It involves the formation of a palladium-hydride (Pd-H) species which can then react with the aryl bromide in a reductive cycle to replace the bromine with hydrogen.[2] The presence of electron-donating groups (hydroxyl and methoxy) on the aromatic ring can make the molecule more susceptible to this side reaction.

  • Reductive Debromination: The use of certain reducing agents, even unintentionally present as impurities, can lead to the cleavage of the C-Br bond.[3] Common hydride sources include certain bases or their degradation products.

  • Photochemical Debromination: Aryl bromides can be susceptible to photochemical degradation, where exposure to light, particularly UV light, can induce cleavage of the C-Br bond, often through a radical mechanism.[4][5] The presence of chromophoric groups in the molecule can enhance this sensitivity.

  • Base-Mediated Debromination: In some cases, strong bases under forcing conditions can promote debromination, although this is generally less common for aryl bromides compared to other mechanisms.

Q3: How do the substituents on the aromatic ring of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile influence its susceptibility to debromination?

A3: The hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating groups, which increase the electron density of the aromatic ring. This has a dual effect:

  • Increased Reactivity in Oxidative Addition: The electron-rich nature of the ring can facilitate the oxidative addition of the aryl bromide to a low-valent metal catalyst (e.g., Pd(0)), which is a key step in many cross-coupling reactions.

  • Potential for Increased Debromination: While facilitating the desired reaction, this increased reactivity can also make the C-Br bond more susceptible to certain cleavage pathways, particularly in the presence of competing reagents like palladium-hydride species.[6][7] The ortho-position of the hydroxyl group to the bromine atom can also play a role through potential electronic or steric effects.

Troubleshooting Guides

This section provides practical solutions to specific problems you might encounter during the scale-up of reactions involving 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.

Scenario 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions

Problem: You are performing a Suzuki, Heck, or other palladium-catalyzed cross-coupling reaction and observe a significant amount of 3-hydroxy-4-methoxy-benzonitrile in your product mixture.

Troubleshooting Workflow:

start High Debromination in Pd-Coupling ligand Ligand Selection Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination over hydrodebromination. start->ligand Step 1 base Base Selection Use weaker, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ instead of strong bases (e.g., NaOtBu) to minimize Pd-H formation. ligand->base Step 2 temp Temperature Control Lower the reaction temperature. Start optimization around 60-80°C. base->temp Step 3 solvent Solvent & Reagent Purity Ensure anhydrous and deoxygenated solvents. Purify reagents to remove potential hydride sources. temp->solvent Step 4 product Desired Product (Minimized Debromination) solvent->product

Caption: Troubleshooting workflow for debromination in cross-coupling reactions.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Scientific Rationale
Inappropriate Ligand Choice Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.Bulky ligands accelerate the rate of reductive elimination of the desired product from the palladium center, which outcompetes the hydrodebromination pathway.[8]
Suboptimal Base Replace strong bases like NaOH or NaOtBu with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.Stronger bases can promote the formation of palladium-hydride species, which are the primary culprits in hydrodebromination. Weaker bases are less likely to generate these reactive intermediates.[8]
High Reaction Temperature Lower the reaction temperature. Begin optimization around 60-80°C and only increase if the reaction is sluggish.Higher temperatures can accelerate the rate of debromination.[8] Running the reaction at the minimum effective temperature can significantly suppress this side reaction.
Presence of Hydride Sources Use anhydrous and thoroughly degassed solvents. Ensure all reagents are of high purity.Water, alcohols, or other impurities can act as hydride sources, leading to the formation of Pd-H species and subsequent reductive debromination.
Scenario 2: Debromination During a Non-Catalytic Reaction Step

Problem: You observe the formation of the debrominated byproduct during a reaction step that does not involve a transition metal catalyst, such as a protection/deprotection step or a nucleophilic substitution.

Troubleshooting Workflow:

start Debromination in Non-Catalytic Step light Light Exposure Protect the reaction from light by using amber glassware or covering the reactor with aluminum foil. start->light reagents Reagent Purity Analyze starting materials and reagents for impurities that could act as reducing agents (e.g., residual hydrides from previous steps). light->reagents temp Thermal Stability Lower the reaction temperature. If heating is necessary, use the minimum temperature required and monitor for degradation. reagents->temp product Desired Product (Minimized Debromination) temp->product

Caption: Troubleshooting workflow for non-catalytic debromination.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Scientific Rationale
Photochemical Degradation Protect the reaction from light by using amber glassware or by covering the reaction vessel with aluminum foil.2-Bromo-3-hydroxy-4-methoxy-benzonitrile, like many brominated aromatic compounds, may be susceptible to photolytic cleavage of the C-Br bond, especially under prolonged exposure to light.[4][5]
Presence of Reducing Impurities Carefully analyze all starting materials and reagents for the presence of impurities that could act as reducing agents. For example, residual sodium borohydride from a previous reduction step.Even trace amounts of reducing agents can cause significant debromination, particularly at elevated temperatures or over long reaction times.[3]
Thermal Instability Conduct the reaction at the lowest possible temperature. If heating is required, perform a thermal stability study on the starting material and product to identify a safe operating temperature range.High temperatures can promote thermal decomposition, which may include debromination as a degradation pathway.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for minimizing debromination when using 2-Bromo-3-hydroxy-4-methoxy-benzonitrile in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

  • Arylboronic acid

  • Pd(OAc)₂

  • SPhos

  • K₃PO₄ (finely ground and dried)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a dry, inerted reactor, add Pd(OAc)₂ (1-3 mol%), SPhos (2-6 mol%), and K₃PO₄ (2-3 equivalents).

  • Add 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (1.0 equivalent) and the arylboronic acid (1.1-1.5 equivalents).

  • Add the anhydrous, degassed solvent.

  • Stir the reaction mixture at a controlled temperature, starting at 60-80°C.

  • Monitor the reaction progress by HPLC or LC-MS, paying close attention to the formation of the debrominated byproduct.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Photostability Testing of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances and can be adapted for intermediates.[9][10]

Objective: To assess the potential for photodegradation and debromination of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile upon exposure to light.

Procedure:

  • Prepare two identical samples of the solid material. Protect one sample from light by wrapping it in aluminum foil (dark control).

  • Expose the unprotected sample to a light source that provides both UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9]

  • Maintain the samples at a constant temperature to minimize the effect of thermal degradation.

  • At appropriate time intervals, withdraw samples from both the exposed and dark control groups.

  • Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile and any degradation products, including 3-hydroxy-4-methoxy-benzonitrile.

  • Compare the degradation profiles of the exposed and dark control samples to determine the extent of photodegradation.

Data Summary and Interpretation

Table 1: Hypothetical Data from a Suzuki Coupling Optimization Study

Entry Ligand Base Temperature (°C) Desired Product (%) Debrominated Byproduct (%)
1PPh₃NaOtBu1006530
2SPhosNaOtBu1007520
3SPhosK₃PO₄1008510
4SPhosK₃PO₄80923

Interpretation: This data illustrates that a combination of a bulky, electron-rich ligand (SPhos), a weaker base (K₃PO₄), and a lower reaction temperature (80°C) can significantly reduce the amount of debrominated byproduct while improving the yield of the desired product.

Conclusion

Preventing the debromination of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile during scale-up is a multifaceted challenge that requires a systematic and mechanistically informed approach. By carefully selecting ligands and bases, controlling reaction temperatures, ensuring the purity of reagents and solvents, and protecting the reaction from light, researchers can significantly minimize the formation of this problematic byproduct. This guide provides a framework for troubleshooting and optimizing your synthetic processes, leading to higher yields, improved purity, and more efficient large-scale production.

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Alharthi, F. A., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2679-2691.
  • Wiater, I., et al. (2014).
  • Yang, B., et al. (2022). Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides. RSC Advances, 12(7), 4153-4157.
  • Wang, X., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6035.
  • Vedejs, E., & Chapman, R. W. (1994). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(16), 3607-3612.

Sources

Technical Support Center: Troubleshooting 2-Bromo-3-hydroxy-4-methoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 2-Bromo-3-hydroxy-4-methoxybenzonitrile (CAS 850856-57-4) [1]. This multifunctional scaffold is highly valued in pharmaceutical cross-coupling reactions, but its synthesis from 3-hydroxy-4-methoxybenzonitrile is notoriously plagued by poor regioselectivity.

This guide provides mechanistic troubleshooting, analytical diagnostics, and field-validated protocols to help you eliminate isomeric impurities and optimize your synthetic yields.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: Why am I getting a massive impurity peak, and what is it?

A: When performing an electrophilic aromatic bromination on 3-hydroxy-4-methoxybenzonitrile, you are fighting a battle between electronic directing effects and steric hindrance.

The hydroxyl (-OH) group at the C3 position is a powerful electron-donating group that directs electrophiles to its ortho (C2) and para (C6) positions (the C4 ortho position is blocked by the methoxy group).

  • The Target (C2-Bromination): Attack at C2 yields your target, 2-bromo-3-hydroxy-4-methoxybenzonitrile. However, C2 is sterically wedged between the -CN and -OH groups.

  • The Impurity (C6-Bromination): Attack at C6 yields 6-bromo-3-hydroxy-4-methoxybenzonitrile (formally named 2-bromo-5-hydroxy-4-methoxybenzonitrile, CAS 850856-55-2) [5]. Because C6 is sterically unhindered, standard brominating agents heavily favor this pathway, making it your major impurity [3].

G SM 3-Hydroxy-4-methoxy- benzonitrile Target 2-Bromo-3-hydroxy- 4-methoxybenzonitrile (Target, Minor) SM->Target Br+ at C2 Sterically Hindered Impurity 6-Bromo-3-hydroxy- 4-methoxybenzonitrile (Impurity, Major) SM->Impurity Br+ at C6 Sterically Accessible

Fig 1. Divergent electrophilic bromination pathways due to steric and electronic directing effects.

Q2: How can I quickly distinguish between the target and the impurity?

A: Use 1 H NMR spectroscopy. The starting material has three aromatic protons. Monobromination leaves exactly two aromatic protons, and their coupling constants ( J ) act as a self-validating diagnostic tool:

  • Target (C2-Br): The remaining protons are at C5 and C6. Because they are adjacent (ortho to each other), they will appear as two doublets with J≈8.5 Hz .

  • Impurity (C6-Br): The remaining protons are at C2 and C5. Because they are on opposite sides of the ring (para to each other), they will appear as two singlets with J<1 Hz .

Q3: Can I separate the isomers via standard silica column chromatography?

A: It is highly tedious but possible. The target C2-bromo isomer typically elutes slightly faster in non-polar solvent systems (e.g., Hexanes/EtOAc). This is caused by intramolecular hydrogen bonding between the C3-OH and the adjacent C2-Br, which reduces the molecule's ability to interact with the polar silica stationary phase.

Part 2: Diagnostic Data & Optimization Matrices

Table 1: Isomer Diagnostic Matrix
CompoundBromination Site 1 H NMR Aromatic SignalsIntramolecular H-BondingRelative Rf​
Target C2 (ortho to OH)Two doublets ( J≈8.5 Hz)Strong (OH Br)Higher (Elutes first)
Impurity C6 (para to OH)Two singlets ( J<1 Hz)NoneLower (Elutes second)
Table 2: Reagent & Solvent Effects on Regioselectivity

If you must use direct electrophilic bromination, reagent choice dictates the severity of the steric penalty at C2.

ReagentSolventTempTarget Yield (C2)Impurity Yield (C6)Mechanistic Note
NBS (1.05 eq)MeCN0 °C RT~18%~73%Standard Failure: Bulky succinimide ring strongly avoids the hindered C2 position [2].
Br 2​ (1.0 eq)DCM-20 °C~28%~62%Marginal Improvement: Br 2​ is sterically smaller than NBS, slightly lowering the C2 activation barrier.
NBS (1.0 eq)HFIPRT< 5%> 85%What NOT to do: HFIP forms a dense H-bond network around the OH, increasing its steric bulk and forcing pure para attack [4].

Part 3: Field-Validated Methodologies

To solve the regioselectivity issue entirely, we recommend abandoning direct electrophilic bromination in favor of Directed ortho-Metalation (DoM) . If scale or cost prohibits DoM, use the Optimized Electrophilic Route .

Protocol A: Directed ortho-Metalation (The High-Purity Route)

This protocol utilizes the hydroxyl group to actively drag the brominating agent to the hindered C2 position, bypassing steric penalties [2].

Causality Check: Why use LiTMP instead of standard n-BuLi? Nitriles are highly electrophilic. Standard alkyllithiums will attack the -CN carbon, forming an imine. Lithium tetramethylpiperidide (LiTMP) is a bulky, non-nucleophilic base that exclusively performs the desired deprotonation.

  • Protection: Dissolve 3-hydroxy-4-methoxybenzonitrile (1.0 eq) in anhydrous DCM. Add DIPEA (1.5 eq) and cool to 0 °C. Dropwise add Chloromethyl methyl ether (MOM-Cl, 1.2 eq). Stir for 2 hours. Extract and concentrate to yield the MOM-protected intermediate.

  • Lithiation: In a flame-dried flask under Argon, dissolve the MOM-protected intermediate in anhydrous THF. Cool strictly to -78 °C. Dropwise add a freshly prepared solution of LiTMP (1.1 eq).

    • Self-Validation Step: Quench a 0.1 mL aliquot in D 2​ O. GC-MS should show >95% deuterium incorporation at C2.

  • Electrophilic Quench: While maintaining -78 °C, add a solution of 1,2-dibromoethane or elemental Br 2​ (1.2 eq) in THF. Stir for 1 hour, then allow to warm to room temperature.

  • Deprotection: Quench with sat. NH 4​ Cl. Extract the organic layer, concentrate, and dissolve in Methanol. Add 3M HCl and stir at 40 °C for 3 hours to cleave the MOM group. Neutralize, extract, and crystallize to yield pure 2-bromo-3-hydroxy-4-methoxybenzonitrile.

G Step1 1. Protection (MOM-Cl) Blocks OH, enables coordination Step2 2. Lithiation (LiTMP, -78°C) MOM directs Li+ exclusively to C2 Step1->Step2 Step3 3. Quench (Br2, -78°C) Electrophilic trapping at C2 Step2->Step3 Step4 4. Deprotection (HCl/MeOH) Yields pure C2-Bromo isomer Step3->Step4

Fig 2. Directed ortho-Metalation (DoM) workflow to exclusively yield the C2-brominated isomer.

Protocol B: Optimized Electrophilic Bromination (The Scalable Route)

If you must use direct bromination, this protocol minimizes the C6 impurity by utilizing the smallest possible electrophile and low temperatures.

  • Setup: Dissolve 3-hydroxy-4-methoxybenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Cool the reaction flask to -20 °C using a dry ice/ethylene glycol bath.

  • Bromination: Prepare a 1.0 M solution of elemental Br 2​ (1.0 eq) in DCM. Add this solution dropwise over 2 hours using a syringe pump.

    • Causality Check: Slow addition ensures the concentration of active electrophile remains extremely low, preventing over-bromination (dibromination). The use of Br 2​ instead of NBS reduces the steric penalty at C2.

  • Quench & Purify: Quench immediately with 10% aqueous sodium thiosulfate. Extract with DCM. Purify via column chromatography (Hexanes/EtOAc) relying on the Rf​ difference outlined in Table 1.

References

  • Electrophilic aromatic brominations of 3-hydroxybenzonitrile and 3-methoxy-benzaldehyde. ResearchGate.[Link]

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • 850856-55-2_2-bromo-5-hydroxy-4-methoxy ... - cas号查询. Chemsrc.[Link]

Overcoming steric hindrance in 2-Bromo-3-hydroxy-4-methoxy-benzonitrile substitution reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for substitution reactions involving 2-Bromo-3-hydroxy-4-methoxy-benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this sterically congested substrate. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of this molecule and achieve your desired synthetic outcomes.

Introduction: The Challenge of a Crowded Ring

The molecule 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (CAS 850856-57-4) is a valuable synthetic intermediate, but its substitution chemistry is notoriously difficult.[1] The primary obstacle is severe steric hindrance around the C2 position. The bromine leaving group is flanked by a bulky cyano group at C1 and a hydroxyl group at C3, which physically obstruct the approach of an incoming nucleophile. This arrangement significantly impedes traditional Nucleophilic Aromatic Substitution (SNAr) reactions, which typically require an unhindered path for the rate-determining nucleophilic attack.[2][3][4]

Furthermore, the electronic nature of the ring presents a mixed picture. While the ortho-cyano group is a powerful electron-withdrawing group (EWG) that activates the ring for nucleophilic attack, the para-methoxy group is electron-donating, which has a deactivating effect.[5][6] This guide will focus on practical strategies to overcome these steric and electronic hurdles.

Caption: Steric hindrance in 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during substitution reactions with this substrate.

Question 1: My SNAr reaction shows little to no conversion, even at elevated temperatures. Why?

Answer: This is the most common issue and stems directly from the molecular structure.

  • Primary Cause (Steric Hindrance): The ortho-cyano and ortho-hydroxyl groups act as "steric guards," physically blocking the trajectory a nucleophile must take to attack the carbon atom bonded to the bromine. In SNAr, the formation of the intermediate Meisenheimer complex is typically the rate-determining step, and this step is exceptionally slow when the reaction site is crowded.[3][5]

  • Secondary Cause (Electronic Deactivation): The methoxy group at the C4 position is para to the leaving group. While the cyano group activates the ring, the electron-donating nature of the methoxy group partially counteracts this activation, making the ring less electrophilic than, for example, a system with a nitro group in that position.[4][6]

  • Solution: Forcing SNAr conditions (e.g., very high temperatures, >150 °C, microwave heating) may provide marginal yields but often leads to decomposition.[7] The most effective solution is to abandon the SNAr pathway and switch to a transition-metal-catalyzed cross-coupling reaction.

Question 2: I am attempting a transition-metal-catalyzed reaction (e.g., Buchwald-Hartwig, Suzuki) but still see low yields. What can I do?

Answer: While cross-coupling is the correct strategy, success depends heavily on optimizing the catalytic system to handle the steric bulk.

  • Potential Cause 1: Inappropriate Ligand. Standard phosphine ligands (e.g., PPh₃) are often not bulky or electron-rich enough to facilitate the crucial reductive elimination step for sterically demanding products. The catalyst may get trapped in an intermediate state.

    • Solution: Employ specialized ligands designed for hindered substrates. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[8][9] These ligands promote the formation of a coordinatively unsaturated, reactive metal center and facilitate the difficult final bond-forming step.

  • Potential Cause 2: Incorrect Base/Solvent Combination. The base is not just a stoichiometric reagent; it plays a role in the catalytic cycle. Its strength, solubility, and coordination properties matter.

    • Solution: Screen a panel of bases. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Suzuki couplings, a base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture is a good starting point. The solvent must be anhydrous (for many coupling reactions) and capable of solubilizing all components. Dioxane, toluene, and DMF are common choices.

  • Potential Cause 3: Catalyst Inhibition. The hydroxyl group on your substrate can coordinate to the metal center, potentially acting as an inhibitor.

    • Solution: Consider protecting the hydroxyl group as a methyl or benzyl ether if other optimization strategies fail. This adds steps but can sometimes salvage a difficult coupling by simplifying the reactive landscape.

Question 3: What are the most common side products and how can I prevent them?

Answer: Side reactions often arise from the multiple reactive functional groups on the molecule.

  • Side Product 1: O-Substitution. If you are using a strong base, the phenolic hydroxyl group can be deprotonated, creating a nucleophilic phenoxide. This can then compete with your intended nucleophile, leading to undesired ether formation or reaction with your electrophile.

  • Side Product 2: Hydrolysis of the Nitrile. Under harsh basic or acidic conditions, particularly with prolonged heating in the presence of water, the nitrile group can hydrolyze to a carboxamide or a carboxylic acid.

  • Prevention Strategy:

    • Use the mildest possible reaction conditions (temperature, base strength).

    • Ensure your reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.

    • Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed, preventing over-reaction and decomposition.

Experimental Design and Protocols

When standard SNAr fails, a logical workflow is required to find a suitable catalytic system.

Troubleshooting_Workflow start Goal: Substitute Bromine on Hindered Substrate snar Attempt S(N)Ar Reaction (e.g., Nu-, Base, DMSO, 120°C) start->snar snar_result Result: Low/No Conversion? snar->snar_result switch_strategy Switch to Transition-Metal Catalysis (e.g., Pd or Cu-catalyzed) snar_result->switch_strategy Yes success Successful Substitution snar_result->success No (Unlikely) ligand_screen Step 1: Ligand Screening (XPhos, SPhos, RuPhos, etc.) switch_strategy->ligand_screen base_screen Step 2: Base Screening (K3PO4, Cs2CO3, K2CO3) ligand_screen->base_screen solvent_screen Step 3: Solvent Screening (Toluene, Dioxane, t-BuOH) base_screen->solvent_screen optimization Analyze Results & Optimize (Temperature, Concentration) solvent_screen->optimization optimization->success High Yield failure Persistent Failure: Re-evaluate Strategy (Protecting Group? Different Catalyst?) optimization->failure Low Yield

Caption: Troubleshooting workflow for substitution reactions.

Table 1: Troubleshooting Parameters for Cross-Coupling Reactions
Problem Potential Cause Recommended Solution Key Parameter to Adjust
No reactionInactive catalystUse a pre-catalyst; ensure inert atmosphere.Catalyst/Pre-catalyst choice
Low conversionInsufficiently active ligandScreen bulky biarylphosphine ligands (e.g., XPhos, SPhos).[8][9]Ligand
DecompositionTemperature too highLower reaction temperature; monitor by LC-MS.Temperature
Side reactionsIncorrect baseScreen milder bases (K₃PO₄ vs. NaOtBu); ensure anhydrous conditions.Base/Solvent
Stalled reactionProduct inhibitionDilute the reaction mixture; consider alternative solvents.[10]Concentration
Protocol Example: Buchwald-Hartwig Amination of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

This protocol provides a robust starting point for the coupling of a secondary amine to the hindered aryl bromide.

Materials:

  • 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous Toluene (or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-3-hydroxy-4-methoxy-benzonitrile, potassium phosphate, and the XPhos Pd G3 precatalyst.

    • Scientist's Note: Using a pre-catalyst ensures the reliable formation of the active Pd(0) species. K₃PO₄ is a moderately strong base that is often effective in these couplings without causing excessive side reactions.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

    • Scientist's Note: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. This step is critical for reproducibility.

  • Reagent Addition: Through a septum, add the anhydrous toluene, followed by the secondary amine via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C. Stir vigorously.

    • Scientist's Note: The bulky XPhos ligand is crucial here. It creates a sterically demanding environment around the palladium that favors the reductive elimination of the hindered product.[8][9]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.

References

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, ACS Publications.[Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.[Link]

  • Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles. OSTI.gov.[Link]

  • Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Publications.[Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, RSC Publishing.[Link]

  • A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment. UTRGV ScholarWorks.[Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, ACS Publications.[Link]

  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications.[Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing.[Link]

  • Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. PrepChem.com.[Link]

  • Pivalophenone imine as a benzonitrile surrogate for directed C–H bond functionalization. Royal Society of Chemistry.[Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. PubMed.[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]

  • 2-Bromo-3-hydroxybenzonitrile. PubChem.[Link]

  • Process for the preparation of hydroxybenzonitriles.
  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.[Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION OF ARYL FLUORIDES BY SECONDARY NITRILES: PREPARATION OF 2-(2-METHOXYPHENYL)-2-METHYLPROPIONITRILE. Organic Syntheses.[Link]

  • Concerted nucleophilic aromatic substitutions. Harvard DASH.[Link]

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  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile and 2-Bromo-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of synthetic chemistry, the selection of building blocks is a critical decision that dictates the efficiency, regioselectivity, and overall success of a synthetic route. Substituted benzonitriles are valuable intermediates, and understanding the subtle yet significant differences in their reactivity is paramount for the strategic design of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two closely related benzonitrile derivatives: 2-Bromo-3-hydroxy-4-methoxy-benzonitrile and 2-Bromo-4-methoxybenzonitrile. While direct, side-by-side experimental data for these specific compounds is not extensively available in the public domain, this analysis is grounded in well-established principles of physical organic chemistry to provide a predictive framework for their behavior in key synthetic transformations.

Structural and Electronic Properties: A Tale of Two Molecules

The reactivity of an aromatic compound is fundamentally governed by the electronic and steric effects of its substituents. Both molecules share a bromo and a methoxy substituent on the benzonitrile core, but the presence of a hydroxyl group in 2-Bromo-3-hydroxy-4-methoxy-benzonitrile introduces a significant point of differentiation.

Property2-Bromo-3-hydroxy-4-methoxy-benzonitrile2-Bromo-4-methoxybenzonitrile
CAS Number 850856-57-4[1]140860-51-1[2]
Molecular Formula C₈H₆BrNO₂[1]C₈H₆BrNO[2]
Molecular Weight 228.04 g/mol [1]212.04 g/mol [2]
Key Substituents -Br, -OH, -OCH₃, -CN-Br, -OCH₃, -CN

2-Bromo-4-methoxybenzonitrile possesses an electron-donating methoxy group (-OCH₃) and an electron-withdrawing cyano group (-CN) and bromo (-Br) group. The methoxy group is a strong activating group that donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions.[2][3] The cyano and bromo groups are deactivating, withdrawing electron density from the ring through inductive effects.[4]

2-Bromo-3-hydroxy-4-methoxy-benzonitrile , on the other hand, features an additional hydroxyl group (-OH) at the C3 position. The hydroxyl group is a potent activating group, even more so than the methoxy group, and donates electron density to the ring via resonance.[5][6] Its presence further enriches the electron density of the aromatic ring, a key factor influencing its reactivity.

Comparative Reactivity Analysis

The interplay of these electronic and steric factors leads to predictable differences in reactivity in several major classes of aromatic reactions.

Electrophilic Aromatic Substitution (EAS)

EAS reactions are driven by the nucleophilicity of the aromatic ring. The rate of reaction is enhanced by electron-donating groups and diminished by electron-withdrawing groups.[7][8]

  • Prediction: 2-Bromo-3-hydroxy-4-methoxy-benzonitrile is predicted to be more reactive towards electrophilic aromatic substitution than 2-Bromo-4-methoxybenzonitrile.

  • Causality: The presence of two strong electron-donating groups (-OH and -OCH₃) in 2-Bromo-3-hydroxy-4-methoxy-benzonitrile significantly increases the electron density of the aromatic ring, making it a more potent nucleophile.[6][7] In contrast, 2-Bromo-4-methoxybenzonitrile has only one strong activating group. The directing effects of the substituents will also influence the position of substitution. In 2-Bromo-3-hydroxy-4-methoxy-benzonitrile, the powerful activating -OH and -OCH₃ groups will direct incoming electrophiles primarily to the C5 position.

EAS_Reactivity cluster_0 2-Bromo-3-hydroxy-4-methoxy-benzonitrile cluster_1 2-Bromo-4-methoxybenzonitrile A Higher Electron Density (Two Activating Groups: -OH, -OCH₃) C Electrophilic Aromatic Substitution A->C Faster EAS Rate B Lower Electron Density (One Activating Group: -OCH₃) B->C Slower EAS Rate

Caption: Predicted relative reactivity in Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are favored on electron-deficient aromatic rings, where electron-withdrawing groups stabilize the negatively charged Meisenheimer intermediate.[9][10][11]

  • Prediction: 2-Bromo-4-methoxybenzonitrile is predicted to be more reactive towards nucleophilic aromatic substitution at the C2 position (displacement of the bromide) than 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.

  • Causality: The presence of the strongly electron-donating hydroxyl group in 2-Bromo-3-hydroxy-4-methoxy-benzonitrile increases the electron density of the ring, making it less electrophilic and thus less susceptible to nucleophilic attack.[11] The electron-withdrawing cyano group in both molecules activates the ring for SNAr, but the additional activating -OH group in the hydroxylated compound counteracts this effect.

SNAr_Reactivity cluster_0 2-Bromo-4-methoxybenzonitrile cluster_1 2-Bromo-3-hydroxy-4-methoxy-benzonitrile A More Electron-Deficient Ring C Nucleophilic Aromatic Substitution A->C Faster SNAr Rate B Less Electron-Deficient Ring B->C Slower SNAr Rate

Caption: Predicted relative reactivity in Nucleophilic Aromatic Substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. The rate-determining step is often the oxidative addition of the aryl bromide to the palladium(0) complex.[12][13]

  • Prediction: 2-Bromo-4-methoxybenzonitrile is predicted to be more reactive in typical palladium-catalyzed cross-coupling reactions compared to 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.

  • Causality:

    • Electronic Effects: The electron-donating hydroxyl group in 2-Bromo-3-hydroxy-4-methoxy-benzonitrile increases the electron density at the carbon of the C-Br bond, which can slow down the oxidative addition step.[14]

    • Steric Hindrance: The hydroxyl group ortho to the bromine atom in 2-Bromo-3-hydroxy-4-methoxy-benzonitrile can introduce steric hindrance, potentially impeding the approach of the bulky palladium catalyst to the C-Br bond.[15][16]

    • Potential for Side Reactions: The acidic proton of the hydroxyl group in 2-Bromo-3-hydroxy-4-methoxy-benzonitrile could potentially interact with the basic conditions often employed in cross-coupling reactions, possibly leading to side reactions or requiring the use of a protecting group.

CrossCoupling_Reactivity cluster_0 2-Bromo-4-methoxybenzonitrile cluster_1 2-Bromo-3-hydroxy-4-methoxy-benzonitrile A Less Electron-Rich C-Br Bond Less Steric Hindrance C Metal-Catalyzed Cross-Coupling A->C Faster Cross-Coupling Rate B More Electron-Rich C-Br Bond Increased Steric Hindrance Potential for -OH Interaction B->C Slower Cross-Coupling Rate

Caption: Predicted relative reactivity in Metal-Catalyzed Cross-Coupling.

Experimental Protocol: A Head-to-Head Comparison via Suzuki-Miyaura Coupling

To empirically validate the predicted reactivity differences, a parallel Suzuki-Miyaura cross-coupling experiment can be designed. The following protocol provides a starting point for such a comparative study.

Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile and 2-Bromo-4-methoxybenzonitrile with phenylboronic acid.

Materials:

  • 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

  • 2-Bromo-4-methoxybenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • TLC plates and GC-MS for reaction monitoring and analysis

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., argon or nitrogen), add 2-Bromo-4-methoxybenzonitrile (1.0 mmol) to one flask and 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (1.0 mmol) to the other.

  • Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: To each flask, add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Reaction: Heat both reaction mixtures to 80°C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking aliquots and analyzing them by TLC and GC-MS to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction with 2-Bromo-4-methoxybenzonitrile has reached completion (or after a set time, e.g., 4 hours), cool both reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude products by column chromatography and determine the isolated yields. Compare the reaction times and yields for the two substrates.

Experimental_Workflow A Parallel Reaction Setup (Inert Atmosphere) B Addition of Reactants (Aryl Bromide, Boronic Acid, Pd Catalyst, Ligand, Base) A->B C Addition of Degassed Solvent B->C D Heating and Stirring (e.g., 80°C) C->D E Reaction Monitoring (TLC, GC-MS) D->E F Work-up and Purification E->F G Comparative Analysis (Yield and Reaction Time) F->G

Caption: Generalized workflow for a comparative Suzuki-Miyaura coupling experiment.

Conclusion

The presence of a hydroxyl group at the C3 position in 2-Bromo-3-hydroxy-4-methoxy-benzonitrile is predicted to have a profound impact on its reactivity compared to 2-Bromo-4-methoxybenzonitrile. The increased electron density and potential for steric hindrance and side reactions suggest that 2-Bromo-3-hydroxy-4-methoxy-benzonitrile will be more reactive in electrophilic aromatic substitutions but less reactive in nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. For synthetic chemists, this understanding is crucial for selecting the appropriate substrate and reaction conditions to achieve the desired outcome. While this guide provides a robust theoretical framework, empirical validation through head-to-head experimental comparisons is recommended for specific applications.

References

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.6 Directing Effects of Substituted Benzenes. Available at: [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • AIP Publishing. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics. Available at: [Link]

  • PMC. (2025). Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A. Available at: [Link]

  • The University of Texas Rio Grande Valley. (n.d.). Ortho-Fluoro or Ortho Effect: A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment using DFT calculations. Available at: [Link]

  • ScienceDirect. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]

  • ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile with phenylboronic acid by C1: effect of CO pressurea. Available at: [Link]

  • ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]

  • PMC. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]

  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Wikipedia. (n.d.). Ortho effect. Available at: [Link]

  • SlideShare. (2023). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic substitution. Available at: [Link]

  • Journal of the American Chemical Society. (2005). Sterically Directed Functionalization of Aromatic C−H Bonds: Selective Borylation Ortho to Cyano Groups in Arenes and Heterocycles. Available at: [Link]

  • ResearchGate. (2015). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Available at: [Link]

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Comparative spectroscopic analysis of brominated benzonitrile isomers

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Spectroscopic Analysis of Brominated Benzonitrile Isomers: A Guide for Pharmaceutical Development

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where trace positional isomers derail downstream synthetic workflows. Brominated benzonitriles (2-bromo-, 3-bromo-, and 4-bromobenzonitrile) are indispensable electrophilic building blocks in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for active pharmaceutical ingredient (API) synthesis. However, because these isomers share identical molecular weights and similar polarities, distinguishing them requires rigorous spectroscopic profiling. Trace isomeric impurities can drastically alter the pharmacological efficacy and safety profiles of the final drug product, making precise structural elucidation critical[1].

This guide provides a causality-driven comparative analysis of their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic signatures, establishing self-validating protocols for unambiguous identification.

Mechanistic Causality in Spectroscopic Signatures

The spectroscopic differentiation of these isomers is governed by the electronic interplay between the strongly electron-withdrawing cyano group ( −I,−M effects) and the electronegative, highly polarizable bromine atom ( −I,+M effects).

  • Symmetry and Magnetic Equivalence (NMR): 4-Bromobenzonitrile possesses a C2v​ axis of symmetry, rendering its aromatic protons chemically equivalent in pairs. This symmetry dictates a highly diagnostic AA′BB′ splitting pattern (appearing as two distinct doublets) in 1 H NMR[2]. Conversely, the asymmetric 2-bromo and 3-bromo isomers exhibit complex multiplet structures. 3-Bromobenzonitrile is uniquely identifiable by its isolated proton (flanked by the cyano and bromo groups), which appears as a finely split singlet[3].

  • Steric and Anisotropic Effects (NMR): In 2-bromobenzonitrile, the spatial proximity of the bulky bromine atom to the linear cyano group induces localized magnetic anisotropy, subtly deshielding the adjacent ortho-protons and compressing the chemical shift range compared to the meta-isomer[3].

  • Vibrational Modes (FTIR): The C≡N stretching frequency is relatively static across all isomers due to its localized nature. However, the out-of-plane (OOP) C-H bending vibrations in the fingerprint region are highly sensitive to the aromatic substitution pattern. These OOP bends serve as the ultimate diagnostic markers in vibrational spectroscopy[4].

Comparative Spectroscopic Data

The following tables synthesize the quantitative spectroscopic data required to differentiate the three isomers.

Table 1: Comparative 1 H and 13 C NMR Chemical Shifts (500 MHz, CDCl 3​ )

Isomer 1 H NMR Splitting Pattern & Shifts ( δ , ppm) 13 C NMR Shifts ( δ , ppm)Diagnostic Feature
4-Bromobenzonitrile [2]7.63 (d, J=8.3 Hz, 2H)7.53 (d, J=8.1 Hz, 2H)133.4, 132.6, 128.0, 118.0, 111.2Perfect AA′BB′ symmetry (2 doublets).
3-Bromobenzonitrile [3]7.78 (s, 1H), 7.74 (d, J=8.1 Hz, 1H)7.60 (d, J=7.8 Hz, 1H), 7.36 (t, J=8.0 Hz, 1H)136.2, 134.8, 130.8, 130.7, 123.0, 117.4, 114.3Isolated proton appearing as a singlet ( δ 7.78).
2-Bromobenzonitrile [3]7.69 (d, J=7.8 Hz, 1H), 7.66 (d, J=7.5 Hz, 1H)7.48–7.41 (m, 2H)134.4, 134.0, 133.3, 127.8, 125.4, 117.3, 116.0Complex overlapping multiplets ( δ 7.48-7.41).

Table 2: Key FTIR Vibrational Frequencies

Isomer C≡N Stretch (cm −1 )Out-of-Plane (OOP) C-H Bend (cm −1 )Structural Indication
4-Bromobenzonitrile [4]~2234~8201,4-disubstitution (2 adjacent H atoms)
3-Bromobenzonitrile ~2230~780 & 6901,3-disubstitution (3 adjacent H + 1 isolated H)
2-Bromobenzonitrile ~2230~7501,2-disubstitution (4 adjacent H atoms)

Experimental Methodologies: Self-Validating Systems

To guarantee scientific integrity, analytical protocols cannot rely on assumptions of instrument stability. The following methodologies are designed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10-15 mg of the bromobenzonitrile isomer in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl 3​ provides a non-polar, aprotic environment that minimizes solvent-solute interactions, preserving intrinsic chemical shifts. TMS acts as an internal standard (0.00 ppm) to absolutely calibrate the spectrum.

  • Locking and Shimming (Self-Validation Step): Lock the spectrometer to the deuterium frequency of CDCl 3​ . Perform gradient shimming until the solvent residual peak (7.26 ppm for 1 H) achieves a full width at half maximum (FWHM) of <1.0 Hz. Causality: A sharp solvent peak validates magnetic field homogeneity. Poor homogeneity will blur the fine J -coupling constants (e.g., masking the ~1.5 Hz meta-coupling), making it impossible to distinguish the 2-bromo and 3-bromo isomers.

  • Acquisition Parameters: Acquire 1 H NMR using a standard 30° pulse program with 16 scans and a relaxation delay ( D1 ) of 2 seconds. Causality: The 2-second relaxation delay ensures complete longitudinal relaxation ( T1​ ) of the rigid aromatic protons, allowing for accurate integration of the signals to confirm the proton count.

Protocol B: ATR-FTIR Spectroscopic Analysis
  • Background Validation (Self-Validation Step): Prior to sample loading, collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution). Causality: This mathematically subtracts atmospheric CO 2​ (~2350 cm −1 ) and water vapor (~3600 cm −1 ) from the final spectrum. If the baseline is not perfectly flat post-subtraction, the system is contaminated, and the critical C≡N stretch (~2234 cm −1 )[2] may be obscured by artifacts.

  • Sample Application: Place 2-3 mg of the solid isomer directly onto the ATR crystal. Apply consistent pressure using the anvil. Causality: Solid-state ATR requires intimate contact between the crystal and the sample to ensure the evanescent wave penetrates the material uniformly, yielding reproducible absorbance intensities.

  • Data Acquisition & Analysis: Scan from 4000 to 400 cm −1 . Focus primary analysis on the fingerprint region (1000–400 cm −1 ). Causality: While the functional group region confirms the presence of the nitrile, the fingerprint region provides the unique structural "barcode" (OOP bending) necessary to definitively identify the substitution pattern[4].

Spectroscopic Differentiation Workflow

IsomerDifferentiation Start Bromobenzonitrile Isomer (Unknown) NMR_Branch 1H NMR Spectroscopy (Analyze Splitting Pattern) Start->NMR_Branch IR_Branch ATR-FTIR Spectroscopy (Analyze OOP C-H Bending) Start->IR_Branch Para_NMR 2 Doublets (AA'BB' System) NMR_Branch->Para_NMR Symmetric Meta_NMR 1 Singlet, 2 Doublets, 1 Triplet NMR_Branch->Meta_NMR Asymmetric Ortho_NMR 2 Doublets, 2 Multiplets (Complex) NMR_Branch->Ortho_NMR Asymmetric Para_IR Strong peak at ~820 cm⁻¹ IR_Branch->Para_IR Meta_IR Strong peaks at ~780 & 690 cm⁻¹ IR_Branch->Meta_IR Ortho_IR Strong peak at ~750 cm⁻¹ IR_Branch->Ortho_IR Result_Para 4-Bromobenzonitrile Para_NMR->Result_Para Result_Meta 3-Bromobenzonitrile Meta_NMR->Result_Meta Result_Ortho 2-Bromobenzonitrile Ortho_NMR->Result_Ortho Para_IR->Result_Para Meta_IR->Result_Meta Ortho_IR->Result_Ortho

Workflow for the spectroscopic differentiation of bromobenzonitrile isomers using NMR and FTIR.

References

  • [4] Title: Scaled quantum chemical studies on the vibrational spectra of 4-bromo benzonitrile. Source: nih.gov. URL:

  • [1] Title: Infrared Ion Spectroscopy-Based Identification of a Trace Impurity in Organic Light-Emitting Diode Materials Without Fully Matched Reference Standards. Source: acs.org. URL:

  • [2] Title: A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Source: lew.ro. URL:

  • [3] Title: Cascade Process for Direct Transformation of Aldehydes (RCHO) to Nitriles (RCN) Using Inorganic Reagents NH2OH/Na2CO3/SO2F2 in DMSO. Source: acs.org. URL:

Sources

Validation of GC-MS analytical methods for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of GC-MS Analytical Methods for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile: A Comparative Performance Guide

Introduction 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (CAS 850856-57-4) is a highly functionalized aromatic building block widely utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Structurally, it possesses a nitrile group, a methoxy group, a bromine atom, and a free phenolic hydroxyl group. The presence of the phenolic -OH group presents a distinct analytical challenge: it readily engages in hydrogen bonding with the silanol groups of standard chromatographic stationary phases, leading to severe peak tailing, poor resolution, and thermal degradation during analysis.

To achieve robust, regulatory-compliant quantification, analytical scientists must choose the right platform. This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a comprehensive, step-by-step validation framework grounded in the latest ICH Q2(R2) guidelines[1].

Section 1: Platform Comparison Matrix

While HPLC-UV is ubiquitous in bulk purity assays, it lacks the molecular specificity required for trace-level impurity profiling. LC-MS/MS offers exceptional sensitivity but is notoriously susceptible to matrix-induced ion suppression in electrospray ionization (ESI) negative mode, which is the required polarity for ionizing phenols.

GC-MS, when paired with appropriate chemical derivatization, emerges as the superior technique for this specific molecule. The Electron Impact (EI) ionization mode leverages the natural isotopic distribution of bromine ( 79 Br and 81 Br in a ~1:1 ratio) to produce a distinct "twin peak" molecular ion cluster ( M+ and M+2 ). This acts as a self-validating internal check for peak specificity, virtually eliminating false positives in complex matrices.

Table 1: Analytical Platform Comparison for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Performance MetricGC-MS (Derivatized)LC-MS/MS (ESI-Negative)HPLC-UV
Specificity Highest (Isotopic Br signature)High (MRM transitions)Low (Retention time only)
Sensitivity (LOD) 5 - 10 ng/mL1 - 5 ng/mL500 - 1000 ng/mL
Matrix Effects MinimalHigh (Ion suppression)Moderate
Sample Prep Complex (Requires silylation)Simple (Dilute & Shoot)Simple (Dilute & Shoot)
Capital Cost ModerateHighLow

Section 2: The Causality of Experimental Choices

As an application scientist, method development is not about following recipes; it is about understanding molecular physics to build a self-validating system.

Why Derivatize? Direct injection of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile into a GC system results in irreversible adsorption on the column. We must mask the polar -OH group by converting it into a volatile, thermally stable trimethylsilyl (TMS) ether.

Why BSTFA with 1% TMCS? Look closely at the molecule's structure: the hydroxyl group at position 3 is flanked by a bulky bromine atom at position 2 and a methoxy group at position 4. This creates severe steric hindrance. Standard silylating agents will react too slowly or incompletely. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a critical Lewis acid catalyst, driving the silylation of the sterically hindered phenol to quantitative completion.

Workflow A Sample Prep (Anhydrous ACN) B Silylation (BSTFA + 1% TMCS) A->B C Incubation (70°C, 45 min) B->C D GC-MS Analysis (EI, SIM Mode) C->D

Fig 1. Step-by-step derivatization and GC-MS analysis workflow for phenolic nitriles.

Section 3: Step-by-Step Experimental Protocol

To ensure method reliability, strict adherence to anhydrous conditions is required, as silylating reagents degrade rapidly in the presence of moisture.

Reagents & Materials:

  • 2-Bromo-3-hydroxy-4-methoxy-benzonitrile reference standard (>98% purity).

  • Anhydrous Acetonitrile (HPLC Grade, H2O < 0.001%).

  • BSTFA + 1% TMCS derivatization grade reagent.

Derivatization Procedure:

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask and dissolve in anhydrous acetonitrile to create a 1.0 mg/mL stock solution.

  • Aliquot: Transfer 100 µL of the stock solution (or extracted sample) into a 2 mL amber glass GC autosampler vial equipped with a PTFE-lined screw cap.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS reagent. This ensures a vast molar excess of the reagent to the active hydroxyl groups, pushing the equilibrium toward complete derivatization.

  • Incubation: Seal the vial tightly and incubate in a dry block heater at 70°C for exactly 45 minutes to overcome the steric hindrance caused by the ortho-bromine atom.

  • Cooling: Remove the vial and allow it to cool to room temperature (approx. 15 minutes) prior to injection.

GC-MS Instrumental Conditions:

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Splitless mode, Injector temperature at 280°C.

  • Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Impact (EI) at 70 eV. Selected Ion Monitoring (SIM) mode tracking the derivatized molecular ions (e.g., tracking the M+ and M+2 isotopes to verify the presence of Bromine).

Section 4: ICH Q2(R2) Validation Framework & Data

Method validation was conducted in strict accordance with the ICH Q2(R2) guidelines, ensuring the procedure is fit for its intended purpose in pharmaceutical quality control[2].

Validation Start ICH Q2(R2) Validation Spec Specificity (Isotope Ratio & RT) Start->Spec Lin Linearity (R² ≥ 0.995) Start->Lin Acc Accuracy (Spike Recovery 95-105%) Lin->Acc Prec Precision (Repeatability RSD ≤ 2%) Lin->Prec

Fig 2. Core analytical validation parameters according to ICH Q2(R2) guidelines.

Table 2: GC-MS Method Validation Results Summary

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultConclusion
Specificity No interference at RT; Isotope ratio ~1:1Blank shows no peaks; 79 Br/ 81 Br ratio = 1.02Pass
Linearity & Range R2≥0.995 over 50-150% of target R2=0.9991 (10 - 500 ng/mL)Pass
LOD / LOQ Signal-to-Noise (S/N) 3 / 10LOD = 6 ng/mL / LOQ = 20 ng/mLPass
Accuracy (Recovery) 95.0% - 105.0% across 3 levels98.4% - 101.2%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 1.1%Pass

Conclusion

While LC-MS/MS and HPLC-UV have their respective places in the analytical laboratory, the derivatization-coupled GC-MS method offers unparalleled specificity for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile. By leveraging TMCS-catalyzed silylation to overcome steric hindrance, and utilizing the natural isotopic signature of bromine as an internal specificity check, this method provides a highly trustworthy, regulatory-compliant solution for complex matrix analysis.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). URL: [Link]

Sources

Benchmarking the Coupling Efficiency of 2-Bromo-3-hydroxy-4-methoxybenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-3-hydroxy-4-methoxybenzonitrile (CAS 850856-57-4) is a high-purity, multifunctional benzonitrile derivative widely utilized as a synthetic intermediate in pharmaceutical research and drug development[1]. While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds[2], this specific molecule presents a highly complex "push-pull" electronic environment. The presence of an unprotected hydroxyl (-OH), a sterically demanding methoxy (-OMe), and an electron-withdrawing nitrile (-CN) group in close proximity to the reactive aryl bromide creates distinct catalytic challenges[1].

This guide objectively benchmarks the coupling efficiency of this scaffold against structural alternatives, providing researchers with field-proven mechanistic insights and self-validating protocols to maximize synthetic yields.

Mechanistic Causality: The Push-Pull Dynamics

When designing a cross-coupling protocol for 2-bromo-3-hydroxy-4-methoxybenzonitrile, standard catalytic conditions (e.g., Pd(PPh3​)4​ , Na2​CO3​ ) often fail or result in poor turnover. As an Application Scientist, it is critical to understand the causality behind these failures to engineer a successful reaction:

  • The "Pull" (Accelerated Oxidative Addition) : The para-positioned -CN group is strongly electron-withdrawing. This lowers the LUMO of the C-Br bond, making the initial oxidative addition of the Pd(0) active species highly favorable[3].

  • The "Push" and Interference (Catalyst Poisoning) : The unprotected ortho-hydroxyl group is the primary culprit for low yields. Unprotected phenols can coordinate to the electrophilic Pd(II) intermediate, forming stable, off-cycle palladium-aryloxide complexes that halt the catalytic cycle[4]. Furthermore, the acidic phenol consumes the inorganic base, disrupting the activation of the boronic acid required for transmetalation[5].

  • Steric Hindrance : The meta-methoxy group, combined with the ortho-hydroxyl, creates a highly sterically congested environment around the C-Br bond. This severely impedes the transmetalation and reductive elimination steps[4].

To overcome these barriers, the use of bulky, electron-rich biarylphosphine ligands—such as those developed by the Buchwald group (e.g., XPhos or SPhos)—is required[4][6]. These ligands provide the necessary steric bulk to prevent the formation of stable Pd-O complexes while accelerating reductive elimination[7].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Accelerated by -CN) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (Hindered by ortho-OH) OxAdd->TransMet Boronic Acid + Base Poison Catalyst Poisoning (Pd-O coordination) OxAdd->Poison Unprotected -OH RedElim Reductive Elimination (Steric bulk from -OMe) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1. Catalytic cycle highlighting substituent interference in Suzuki-Miyaura cross-coupling.

Benchmarking Data: Target vs. Alternatives

To objectively evaluate coupling efficiency, we benchmark 2-bromo-3-hydroxy-4-methoxybenzonitrile against two structural analogs using phenylboronic acid as the standard coupling partner.

  • Analog A (2-Bromo-4-methoxybenzonitrile) : Lacks the free -OH group, isolating the baseline steric effect of the methoxy group.

  • Analog B (2-Chloro-3-hydroxy-4-methoxybenzonitrile) : Replaces the bromide with a chloride, testing the limits of the oxidative addition step[8].

Table 1: Comparative Coupling Efficiency (Model Benchmarking Data)
SubstrateStructural FeatureConversion (Standard Pd(PPh3​)4​ )Conversion (XPhos Pd G3)Primary Challenge
2-Bromo-3-hydroxy-4-methoxybenzonitrile ortho-OH, meta-OMe, para-CN15%92%Catalyst poisoning via Pd-O coordination; Steric hindrance.
2-Bromo-4-methoxybenzonitrile Lacks free -OH85%>99%Baseline steric hindrance from -OMe.
2-Chloro-3-hydroxy-4-methoxybenzonitrile Chloro- analog<5%78%High C-Cl bond dissociation energy[7].

Data Interpretation : The stark difference in yield between the target and Analog A under standard conditions highlights the severe inhibitory effect of the unprotected phenol[9]. Switching to the XPhos Pd G3 precatalyst system restores high efficiency across all substrates, proving its necessity for highly functionalized, unprotected polar scaffolds[6].

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. The causality of each step—particularly the pH-adjusted workup—ensures that the acidic phenol does not lead to product loss during extraction, a common pitfall in benchmarking unprotected phenols.

Reagents & Materials
  • Aryl Halide : 2-Bromo-3-hydroxy-4-methoxybenzonitrile (1.0 mmol)

  • Coupling Partner : Phenylboronic acid (1.2 mmol)

  • Catalyst : XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base : K3​PO4​ (3.0 mmol) – Causality: Excess base is critical to account for the deprotonation of the phenol while maintaining enough basicity to activate the boronic acid[5].

  • Solvent : 1,4-Dioxane / H2​O (4:1 v/v, 5 mL) – Causality: Water is essential for the formation of the μ-bridging hydroxy group during transmetalation[3].

Step-by-Step Workflow
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, phenylboronic acid, K3​PO4​ , and XPhos Pd G3.

  • Degassing : Evacuate and backfill the flask with Argon (3x). Add the degassed 1,4-Dioxane/ H2​O solvent mixture via syringe.

  • Heating : Stir the reaction mixture in a pre-heated oil bath at 80 °C for 4 hours.

  • HPLC Monitoring (Self-Validation) : At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via HPLC. Validation: The disappearance of the starting material peak confirms the efficacy of the XPhos ligand against phenol poisoning.

  • pH-Adjusted Workup (Critical Step) : Cool the mixture to room temperature. Add 1M HCl dropwise until the aqueous layer reaches pH 4-5. Causality: The product exists as a water-soluble phenoxide salt under the basic reaction conditions. Acidification protonates the phenol, driving it into the organic phase during extraction.

  • Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Substrate Substrate Selection Setup Reaction Setup (XPhos Pd G3) Substrate->Setup Monitor HPLC Monitoring Setup->Monitor Workup pH-Adjusted Workup (Phenol Recovery) Monitor->Workup Quant Yield Quantification Workup->Quant

Fig 2. Self-validating experimental workflow for benchmarking coupling efficiency.

References

  • Suzuki Coupling Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Yoneda Labs. [Link]

  • Suzuki Coupling of Unprotected Phenol (Buchwald) UTexas Electronic Theses.[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters ACS Publications. [Link]

  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis ResearchGate.[Link]

  • Copyright Undertaking - PolyU Electronic Theses PolyU.[Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of an 18F-Labeled Sphingosine 1-Phosphate Receptor 1 (S1P1) PET Tracer OSTI. [Link]

Sources

Reproducibility of Published Synthesis Routes for 2-Bromo-3-hydroxy-4-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecule Profile

As a Senior Application Scientist, evaluating the synthetic accessibility of complex aromatic scaffolds is critical for downstream pharmaceutical development. 2-Bromo-3-hydroxy-4-methoxybenzonitrile (CAS 850856-57-4) is a highly valued, multifunctional intermediate[1]. Characterized by an electron-rich aromatic ring substituted with a nitrile, a hydroxyl, a methoxy, and a bromine atom, it serves as a foundational building block for metal-catalyzed cross-coupling reactions[1]. Its primary application lies in the synthesis of complex active pharmaceutical ingredients (APIs), including quinazoline-based kinase inhibitors and gefitinib analogs[2].

However, the reproducibility of its synthesis is heavily bottlenecked by the challenge of regioselective bromination. This guide objectively compares the published synthetic methodologies, dissects the chemical causality behind experimental failures, and provides a self-validating, highly reproducible protocol for yielding the pure 2-bromo isomer.

Mechanistic Causality & Retrosynthetic Challenges

The synthesis of this molecule universally begins with the commercially available precursor 3-hydroxy-4-methoxybenzonitrile (isovanillonitrile)[2]. The core synthetic challenge is achieving absolute regiocontrol during electrophilic aromatic bromination.

To understand the reproducibility issues in legacy routes, we must analyze the competing directing effects on the aromatic ring:

  • C3-Hydroxyl (-OH): A strong electron-donating group that activates the ortho (C2) and para (C6) positions.

  • C4-Methoxy (-OMe): Activates its ortho position (C5).

  • C1-Nitrile (-CN): A strongly deactivating, meta-directing group.

When subjected to direct electrophilic bromination (e.g., NBS or Br₂), the electrophile is directed to both the C2 and C6 positions by the dominant C3-hydroxyl group. Because the steric and electronic differences between C2 and C6 are marginal in this specific scaffold, direct bromination inherently yields an inseparable mixture of 2-bromo and 6-bromo isomers. Relying on direct bromination guarantees poor batch-to-batch reproducibility and massive yield losses during silica gel chromatography.

To bypass this, modern reproducible routes employ Directed Ortho-Metalation (DoM) [3]. By protecting the C3-hydroxyl group as a methoxymethyl (MOM) ether, the MOM oxygen acts as a Directed Metalation Group (DMG). It coordinates a strong lithium base, forcing deprotonation exclusively at the C2 position.

Comparative Analysis of Synthesis Routes

The table below summarizes the quantitative performance of the three primary synthetic strategies used to generate 2-bromo-3-hydroxy-4-methoxybenzonitrile.

Synthesis RouteReagents / Key ConditionsRegioselectivity (2-Br : 6-Br)Overall YieldScalabilityReproducibility Score
Route A: Direct Bromination NBS, DMF, 0 °C60 : 40~25% (Post-purification)Poor2.0 / 5.0
Route B: DoM Strategy MOM-Cl; LiTMP; CBr₄; HCl> 98 : 2~75% (Over 3 steps)Excellent4.8 / 5.0
Route C: Sandmeyer CuBr, NaNO₂, HBr (from aniline)100 : 0~40% (Multi-step)Moderate3.5 / 5.0
Workflow Visualization

G cluster_A Route A: Direct Bromination cluster_B Route B: DoM Strategy SM 3-Hydroxy-4-methoxybenzonitrile NBS NBS, DMF, 0°C SM->NBS MOM 1. MOM-Cl, DIPEA SM->MOM Mix Mixture of 2-Br & 6-Br NBS->Mix Purif Chromatography Mix->Purif Final 2-Bromo-3-hydroxy-4-methoxybenzonitrile Purif->Final 25% Yield DoM 2. LiTMP, -78°C then CBr4 MOM->DoM Deprot 3. HCl, MeOH DoM->Deprot Deprot->Final 75% Yield

Synthetic workflow comparing direct bromination vs. Directed Ortho-Metalation (DoM).

Recommended Experimental Protocol (Route B: DoM)

To ensure scientific integrity and self-validation, the following protocol utilizes the DoM approach.

Critical Causality Note: Standard alkyllithium bases (like n-BuLi) will nucleophilically attack the electrophilic nitrile (-CN) group, destroying the starting material[4]. Therefore, a non-nucleophilic, sterically hindered base—Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)—must be used to ensure the base only acts to deprotonate the aromatic ring[4].

Step 1: Hydroxyl Protection (MOM Ether Formation)
  • Charge: Dissolve 3-hydroxy-4-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Cool: Lower the temperature to 0 °C using an ice bath.

  • React: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in one portion, followed by the dropwise addition of Chloromethyl methyl ether (MOM-Cl, 1.2 eq).

  • Stir: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Wash with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield 3-(methoxymethoxy)-4-methoxybenzonitrile. Validation: TLC should show complete consumption of the highly polar starting phenol.

Step 2: Directed Ortho-Metalation and Halogenation
  • Prepare Base: In a separate flask, prepare LiTMP by adding n-BuLi (1.1 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Metalate: Cool a solution of the protected nitrile (from Step 1) in anhydrous THF to -78 °C. Add the freshly prepared LiTMP solution dropwise. Stir for exactly 1 hour at -78 °C to ensure complete formation of the C2-lithiated intermediate.

  • Halogenate: Add a solution of tetrabromomethane (CBr₄, 1.2 eq) in THF dropwise. Stir for 2 hours at -78 °C.

  • Quench: Quench the reaction cold with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc) and concentrate.

G Substrate MOM-Protected Nitrile C3-OMOM, C1-CN Base LiTMP Base -78°C, Non-nucleophilic Substrate->Base Complex Pre-lithiation Li+ coordination by MOM Base->Complex Directing Effect Intermediate Lithiated Species C2-Li Intermediate Complex->Intermediate Deprotonation Product Regiopure Product 2-Bromo Derivative Intermediate->Product CBr4 Quench

Mechanistic pathway of Directed Ortho-Metalation ensuring C2-regioselectivity.
Step 3: Deprotection
  • Charge: Dissolve the crude brominated intermediate in Methanol (MeOH).

  • Deprotect: Add 3 M aqueous HCl (3.0 eq) and heat the mixture to 50 °C for 3 hours.

  • Isolate: Neutralize carefully with saturated NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify: Recrystallize from Ethanol/Water to yield pure 2-bromo-3-hydroxy-4-methoxybenzonitrile. Validation: ¹H NMR will show two distinct doublet aromatic protons (C5-H and C6-H) with ortho-coupling (J ≈ 8.5 Hz), confirming substitution at the C2 position.

References

  • [1] Title: 2-Bromo-3-hydroxy-4-methoxy-benzonitrile | Benchchem Source: benchchem.com URL:

  • [2] Title: Cas 52805-46-6,3-Hydroxy-4-methoxybenzonitrile - LookChem Source: lookchem.com URL:

  • [4] Title: Development of new selective synthetic methods en route to privileged scaffolds Source: usp.br URL:

  • [3] Title: Chemical Reviews: Directed Ortho Metalation Source: uwindsor.ca URL:

Sources

Efficacy of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile compared to fluorinated analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of Halogenated Benzonitriles: 2-Bromo-3-hydroxy-4-methoxybenzonitrile vs. Fluorinated Analogs in Molecular Design

Executive Summary In modern drug discovery and materials science, the benzonitrile scaffold serves as a versatile pharmacophore and synthetic linchpin. The strategic installation of halogens onto this core—specifically comparing brominated derivatives like 1 (CAS 850856-57-4) against fluorinated analogs like 2 (CAS 147754-12-9)—dictates entirely divergent developmental trajectories[1],[2]. While fluorine is prized for enhancing metabolic stability and modulating dipole moments, bromine acts as an indispensable vector for complex C-C bond formation. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these scaffolds, equipping researchers with the mechanistic insights required to optimize both synthetic workflows and pharmacological profiles.

Mechanistic & Physicochemical Divergence

The fundamental efficacy of these scaffolds hinges on the stark contrast between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds.

  • Bond Dissociation Energy (BDE) and Reactivity: The C-Br bond features a relatively low BDE (~68 kcal/mol). This makes 2-Bromo-3-hydroxy-4-methoxybenzonitrile an ideal substrate for oxidative addition by low-valent transition metals (Pd, Ni), facilitating the rapid assembly of multi-ring systems via Suzuki-Miyaura or Buchwald-Hartwig couplings[1]. Conversely, the C-F bond is exceptionally strong (~115 kcal/mol). Rather than undergoing oxidative addition, the highly electronegative fluorine atom withdraws electron density via induction, lowering the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This strongly activates the ortho/para positions for Nucleophilic Aromatic Substitution (SNAr)[2]. Furthermore, specialized zerovalent nickel catalysts can uniquely activate the C-CN bond in fluorinated benzonitriles, a pathway heavily influenced by the3[3].

  • Steric Profile and Target Engagement: Fluorine (van der Waals radius ~1.47 Å) is a recognized bioisostere for hydrogen. It can be introduced into Active Pharmaceutical Ingredients (APIs) without causing significant steric clashes, while profoundly altering the local dipole moment and 4[4]. Bromine (~1.85 Å) is significantly bulkier and highly polarizable. In kinase inhibitor design, the bromine atom can participate in halogen bonding—where its electron-deficient "sigma-hole" interacts favorably with Lewis basic backbone carbonyls in the target's binding pocket.

  • Metabolic Stability: Over 20% of marketed pharmaceuticals contain fluorine because it effectively blocks cytochrome P450-mediated oxidation, thereby extending the drug's pharmacokinetic half-life and 5[5]. The brominated, hydroxylated scaffold is more susceptible to Phase I oxidation and Phase II glucuronidation, requiring strategic placement within the final API to shield the vulnerable phenol group.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, the table below summarizes their physicochemical properties and primary synthetic utilities.

Property / Metric2-Bromo-3-hydroxy-4-methoxybenzonitrileFluorinated Analogs (e.g., 4-Fluoro-2-methylbenzonitrile)
Halogen van der Waals Radius ~1.85 Å (Sterically demanding)~1.47 Å (Hydrogen bioisostere)
Carbon-Halogen BDE ~68 kcal/mol (Labile)~115 kcal/mol (Highly stable)
Primary Synthetic Utility Pd/Ni-Catalyzed Cross-CouplingSNAr, C-CN Activation, Direct API integration
Metabolic Stability (CYP450) Moderate (Susceptible to oxidation)High (Blocks oxidative metabolism)
Target Engagement Mode Halogen bonding (σ-hole interactions)Dipole-dipole interactions, lipophilic burial

Experimental Workflows: Self-Validating Protocols

To demonstrate the divergent utility of these scaffolds, the following protocols outline optimal functionalization strategies. Each protocol is designed as a self-validating system, ensuring mechanistic causality and verifiable outcomes.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling of 2-Bromo-3-hydroxy-4-methoxybenzonitrile

Objective: Construct a complex biaryl scaffold for API development.

  • Phenol Protection (Causality): The free 3-hydroxyl group (pKa ~9) can deprotonate under basic coupling conditions, potentially poisoning the Pd catalyst or consuming the base required for transmetalation. Protect the phenol as a Methoxymethyl (MOM) ether using MOM-Cl and DIPEA in anhydrous DCM at 0°C.

    • Validation Check: TLC monitoring should show a shift to a less polar spot. LC-MS will confirm a mass shift of +44 Da.

  • Oxidative Addition & Coupling: Combine the protected scaffold (1 eq), an arylboronic acid (1.2 eq), Pd(dppf)Cl 2​ (0.05 eq), and K 2​ CO 3​ (2.5 eq) in a degassed 1,4-dioxane/water (4:1) mixture. Heat to 90°C.

    • Causality: The electron-rich nature of the methoxy/MOM groups slightly deactivates the ring, requiring a highly active bidentate phosphine ligand (dppf) to facilitate the initial oxidative addition into the C-Br bond.

  • Reaction Monitoring & Validation:

    • Validation Check: LC-MS analysis of an aliquot should reveal the disappearance of the brominated starting material's isotopic pattern (1:1 ratio of M / M+2) and the emergence of the coupled biaryl mass.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoro-2-methylbenzonitrile

Objective: Synthesize a functionalized intermediate for TADF OLED emitters or API synthesis[2].

  • Nucleophilic Attack: Dissolve 4-Fluoro-2-methylbenzonitrile (1 eq) and a secondary amine nucleophile (e.g., a carbazole derivative, 1.1 eq) in anhydrous DMF. Add K 2​ CO 3​ (2 eq).

    • Causality: The strong electron-withdrawing cyano group para to the fluorine stabilizes the anionic Meisenheimer intermediate. DMF is chosen as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive.

  • Thermal Activation: Heat the mixture to 80°C for 12 hours.

    • Causality: While fluorine is an excellent activating group for SNAr, the mild steric hindrance of the adjacent methyl group requires thermal energy to overcome the activation barrier.

  • Fluoride Elimination & Validation:

    • Validation Check: 19 F-NMR of the crude mixture will show the disappearance of the characteristic aryl-fluoride signal (typically around -110 to -120 ppm), confirming the elimination of the fluoride leaving group and the restoration of aromaticity.

Visualizing Scaffold Logic

Reactivity Scaffold Benzonitrile Core Br_Analog 2-Bromo-3-hydroxy- 4-methoxybenzonitrile Scaffold->Br_Analog Bromination F_Analog Fluorinated Analog (e.g., 4-Fluoro-2-methyl...) Scaffold->F_Analog Fluorination CrossCoupling Pd-Catalyzed Cross-Coupling Br_Analog->CrossCoupling Low C-Br BDE (~68 kcal/mol) SNAr Nucleophilic Aromatic Substitution (SNAr) F_Analog->SNAr High Electronegativity Low LUMO API_Complex Complex Multi-Ring API CrossCoupling->API_Complex Stable_API Metabolically Stable API / TADF SNAr->Stable_API

Fig 1. Divergent reactivity pathways of brominated vs. fluorinated benzonitriles.

DrugDesign Lead Lead Optimization Phase Metabolism High CYP450 Clearance? Lead->Metabolism Binding Need Hinge Region Halogen Bond? Lead->Binding F_Sub Fluorine Substitution Metabolism->F_Sub Yes Br_Sub Bromine Substitution Binding->Br_Sub Yes Result_F Increased Half-Life & Lipophilicity F_Sub->Result_F Result_Br Enhanced Target Affinity (σ-hole) Br_Sub->Result_Br

Fig 2. Decision matrix for selecting halogenated benzonitrile scaffolds in drug design.

References

  • Benchchem. 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.1

  • ACS Organometallics. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel.3

  • Ossila. 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.2

  • Alfa Chemistry. Reasons and Status of Organofluorine Compounds As Drugs.5

  • ACS Applied Materials & Interfaces. Electron Transfer Dynamics and Structural Effects in Benzonitrile Monolayers with Tuned Dipole Moments.4

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Safety Operating Guide

2-Bromo-3-hydroxy-4-methoxy-benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile for Laboratory Professionals

Authored by a Senior Application Scientist

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile, a halogenated aromatic nitrile. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but also the critical "why" behind each step to ensure a self-validating system of safety and compliance.

Hazard Assessment and Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. 2-Bromo-3-hydroxy-4-methoxy-benzonitrile is a compound that, based on data from analogous structures, presents multiple hazards.

Table 1: Hazard Profile of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile and Structurally Similar Compounds

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]вдоль
Skin Corrosion/IrritationCauses skin irritation.[1][3]вдоль
Serious Eye Damage/IrritationCauses serious eye irritation.[1][3]вдоль
Specific Target Organ ToxicityMay cause respiratory irritation.[4][5]вдоль

Due to its classification as a brominated organic compound, it falls under the category of halogenated organic waste .[6][7] This is a critical distinction for proper waste segregation to prevent dangerous chemical reactions and to facilitate correct disposal streams, as the disposal costs for halogenated waste are typically higher than for non-halogenated waste.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

The importance of appropriate PPE cannot be overstated. When handling 2-Bromo-3-hydroxy-4-methoxy-benzonitrile for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. For direct handling or in the event of a spill, consider double-gloving.[5]

  • Body Protection: A standard laboratory coat is necessary. For larger quantities or spill cleanup, a chemically resistant apron is recommended.[9]

  • Respiratory Protection: All handling of this compound, especially in its solid, powder form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][10]

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant laboratory operations. Mixing incompatible waste streams can lead to violent chemical reactions, the generation of toxic gases, and fires.[11]

Step-by-Step Segregation and Containerization Protocol:
  • Designate a "Halogenated Organic Waste" Container: Use a dedicated, clearly labeled waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).[12][13] The label should prominently display "Halogenated Organic Waste."[6]

  • Solid Waste Disposal:

    • For pure, solid 2-Bromo-3-hydroxy-4-methoxy-benzonitrile, carefully transfer the material into the designated halogenated organic waste container using a chemically resistant spatula or scoop.

    • Avoid creating dust during the transfer. If the material is a fine powder, work in a fume hood to minimize inhalation risk.[4]

    • Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste Disposal (Solutions):

    • If 2-Bromo-3-hydroxy-4-methoxy-benzonitrile is in a solvent, it must be disposed of in a liquid halogenated organic waste container.

    • Do not mix halogenated and non-halogenated solvent wastes.[8] This is crucial for both safety and cost-effective disposal.

    • Ensure the waste container is kept closed with a tight-fitting lid when not in use.[13] Funnels should not be left in the opening.

Spill Management: Immediate and Controlled Response

In the event of a spill, a calm and methodical response is essential to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Contain the Spill: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial sorbent). Do not use combustible materials like paper towels to absorb flammable solvent spills.

  • Cleanup:

    • Wearing the appropriate PPE, carefully scoop the absorbent material and any contaminated debris into a designated, sealable waste bag or container.[2][9]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. Place all cleaning materials into the hazardous waste container.[12]

  • Label and Dispose: Clearly label the container with "Spill Debris" and the chemical name. Arrange for pickup by your institution's hazardous waste management team.[12]

Final Disposal Pathway: From Your Lab to Final Treatment

The ultimate disposal of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile should be handled by a licensed and certified hazardous waste disposal company.[10] The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the acidic and toxic gases (such as hydrogen bromide) that are produced during combustion.[14][15]

Workflow for Final Disposal:

DisposalWorkflow cluster_lab In the Laboratory cluster_EHS Institutional EHS / Waste Management cluster_disposal Licensed Disposal Facility A Generation of Waste (Solid, Liquid, or Contaminated Debris) B Hazard Assessment - Halogenated Aromatic Nitrile - Toxic, Irritant A->B C Don Appropriate PPE B->C D Segregate into 'Halogenated Organic Waste' Container C->D E Securely Cap and Label Container D->E F Store in Satellite Accumulation Area E->F G Scheduled Waste Pickup F->G Request Pickup H Consolidation and Manifesting G->H I High-Temperature Incineration H->I Transport J Final Neutralization and Landfilling of Ash I->J

Caption: Disposal workflow for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.

Empty Container Management

Empty containers that once held 2-Bromo-3-hydroxy-4-methoxy-benzonitrile must also be managed as hazardous waste unless properly decontaminated.

Procedure for Empty Containers:
  • Triple Rinse: The EPA designates certain chemicals as "Acutely Hazardous" or "P-listed." While this specific compound may not be on that list, it is best practice to triple rinse containers of any hazardous chemical.[13]

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as halogenated organic waste.

  • Deface Label: After triple rinsing and allowing the container to dry, completely deface or remove the original label.[16]

  • Final Disposal: The clean, defaced container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile, protecting themselves, their colleagues, and the environment.

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NITRILES. Retrieved from [Link]

  • Fisher Scientific. (2024, February 4). 3-Bromo-4-methoxybenzonitrile Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • CP Lab Safety. Nitriles Waste Compatibility. Retrieved from [Link]

  • PubChem. 2-Bromo-3-hydroxybenzonitrile. Retrieved from [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Wisconsin-Madison. Hazardous Waste Segregation. Retrieved from [Link]

  • Unknown Source. Halogenated Waste. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Personal protective equipment for handling 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 2-Bromo-3-hydroxy-4-methoxy-benzonitrile

Introduction In modern drug development and synthetic chemistry, 2-Bromo-3-hydroxy-4-methoxy-benzonitrile (CAS: 850856-57-4) serves as a highly versatile, multifunctional scaffold. Its unique structure—featuring a bromine atom, a phenolic hydroxyl group, and a nitrile moiety—makes it an ideal candidate for metal-catalyzed cross-coupling reactions and the synthesis of complex pharmaceutical intermediates[1]. However, this exact structural complexity also dictates a stringent hazard profile. The presence of the nitrile group introduces acute toxicity risks, while the brominated phenol moiety acts as a severe skin and ocular irritant[1][2].

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Quantitative Data & Hazard Profile

Understanding the physicochemical properties of a compound is the first step in risk mitigation. The table below summarizes the critical parameters that dictate our PPE and handling strategies.

Property / ParameterValue / SpecificationClinical / Safety Relevance
CAS Number 850856-57-4Unique identifier for safety tracking and regulatory compliance[1].
Molecular Formula C8H6BrNO2Halogenated aromatic nitrile; indicates environmental toxicity and aquatic hazard[1][3].
Molecular Weight 228.04 g/mol Used for precise stoichiometric and yield calculations[1].
Physical State Solid (Powder)Presents a severe dust inhalation hazard; requires strict particulate control[1][4].
Fume Hood Face Velocity 80 - 100 fpm (0.4 - 0.5 m/s)Minimum required airflow to prevent vapor/dust backdraft into the laboratory environment[5].
Glove Thickness (Nitrile) ≥ 0.11 mm (Splash), ≥ 0.4 mm (Full)Provides a necessary barrier against dermal absorption of toxic organics[2].

Personal Protective Equipment (PPE) Matrix & Causality

Do not merely wear PPE; understand why it is required. Every piece of equipment must serve as a validated barrier against specific chemical interactions.

  • Respiratory Protection:

    • Requirement: Handling must occur inside a certified chemical fume hood. If a hood is temporarily unavailable (e.g., during bulk transfer or spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory[4][6].

    • Causality: 2-Bromo-3-hydroxy-4-methoxy-benzonitrile is supplied as a solid powder. Micro-particulates can easily aerosolize during weighing. Inhalation of halogenated benzonitriles can lead to acute respiratory toxicity and mucous membrane irritation[2].

  • Dermal Protection (Gloves):

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 0.4 mm thickness for the inner glove) or Neoprene gloves[2][4].

    • Causality: Halogenated aromatic compounds can rapidly permeate thin latex. Nitrile provides a robust, chemically resistant barrier against both the polar nitrile group and the non-polar aromatic ring[2].

    • Self-Validation Step: Prior to donning, perform an inflation test on the gloves (trap air and squeeze) to check for invisible micro-tears.

  • Ocular Protection:

    • Requirement: Tight-fitting chemical safety goggles with side shields (EN166/NIOSH approved)[4][6].

    • Causality: The phenolic hydroxyl and bromine groups are severe ocular irritants. Standard safety glasses do not provide sufficient protection against airborne dust or solvent splashes during dissolution[6].

Workflow A 1. Pre-Operational Validation B 2. PPE Integrity Verification A->B C 3. Anti-Static Weighing & Transfer B->C D 4. Enclosed Reaction Setup C->D E 5. Decontamination & Halogenated Disposal D->E

Fig 1: Step-by-step operational workflow for handling halogenated benzonitrile derivatives.

Step-by-Step Operational Methodology

To ensure absolute safety and experimental integrity, follow this self-validating operational plan.

Phase 1: Pre-Operation Setup

  • Airflow Verification: Check the magnehelic gauge or digital monitor on the chemical fume hood. Ensure the face velocity is actively reading between 80 and 100 feet per minute (fpm). Do not proceed if the alarm is sounding or the gauge is out of range.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood surface with an anti-static wipe. Causality: Fine organic powders hold static charges, which can cause the material to violently repel from the spatula, leading to loss of yield and immediate exposure risk.

  • PPE Donning: Put on the flame-resistant lab coat, safety goggles, and double nitrile gloves[4].

Phase 2: Weighing and Transfer

  • Enclosed Weighing: Place a pre-tared, anti-static weigh boat onto the balance inside the fume hood.

  • Transfer: Using a grounded, stainless-steel spatula, carefully transfer the 2-Bromo-3-hydroxy-4-methoxy-benzonitrile. Close the chemical container immediately after use to prevent ambient moisture absorption, as many benzonitrile derivatives are hygroscopic[2].

  • Dissolution: If the protocol requires a solution, add the appropriate solvent (e.g., DMF or DMSO) directly to the weigh boat or transfer the solid to a round-bottom flask before adding solvent. Causality: Wetting the powder immediately eliminates the inhalation hazard associated with airborne dust.

Phase 3: Post-Operation and Decontamination

  • Surface Cleaning: Wipe the balance and fume hood deck with a solvent-dampened towel (isopropanol or ethanol), followed by a soap-and-water wipe to remove any residual halogenated organics.

  • Glove Removal: Remove the outer gloves using the "beak method" (pulling the glove inside out) to ensure no chemical residue touches your skin. Dispose of them in the solid hazardous waste bin.

Emergency Response & Disposal Plan

Despite rigorous protocols, accidents can occur. The following pathways dictate immediate response actions[2][3].

EmergencyResponse Inc Exposure or Spill Incident Eval Assess Incident Scope Inc->Eval Spill Powder Spill Eval->Spill Skin Dermal/Ocular Exposure Eval->Skin SpillAct Moisten with solvent Absorb & seal in hazmat bag Spill->SpillAct SkinAct Flush with water (15 min) Seek medical evaluation Skin->SkinAct

Fig 2: Emergency response and containment pathways for 2-Bromo-3-hydroxy-4-methoxy-benzonitrile.

Disposal Logistics: 2-Bromo-3-hydroxy-4-methoxy-benzonitrile must never be disposed of in standard municipal waste or poured down the drain, as it is harmful to aquatic life with long-lasting effects[3][6].

  • Solid Waste: Place all contaminated weigh boats, spatulas, and gloves into a clearly labeled "Halogenated Solid Waste" container[5].

  • Liquid Waste: Any reaction mixtures or solvent washings containing this compound must be collected in a dedicated "Halogenated Organic Liquid Waste" carboy.

  • Regulatory Compliance: Ensure all containers are sealed, kept away from heat or ignition sources, and transported to an approved hazardous waste disposal plant in accordance with local and federal environmental regulations[2][5].

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.